Anthracene, 2-ethynyl-
Description
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Structure
2D Structure
Properties
CAS No. |
78053-56-2 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethynylanthracene |
InChI |
InChI=1S/C16H10/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h1,3-11H |
InChI Key |
DGHUTFJRBDDVFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethynylanthracene, a valuable building block in the development of advanced organic materials and potential therapeutic agents. The methodologies detailed herein are compiled from established literature, offering a robust framework for the preparation and analysis of this key compound.
Synthesis of 2-Ethynylanthracene
The primary synthetic route to 2-ethynylanthracene is a two-step process commencing with the Sonogashira cross-coupling reaction of 2-bromoanthracene with a protected acetylene source, followed by a deprotection step to yield the terminal alkyne. Ethynyltrimethylsilane is a commonly employed protected acetylene due to its stability and the relative ease of removing the trimethylsilyl (TMS) protecting group.
Step 1: Sonogashira Coupling of 2-Bromoanthracene and Ethynyltrimethylsilane
The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for a similar Sonogashira coupling of an aryl halide with ethynyltrimethylsilane is as follows, and can be adapted for 2-bromoanthracene:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoanthracene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02-0.05 eq), and copper(I) iodide (CuI; 0.04-0.10 eq).
-
Solvent and Base: Add a degassed solvent such as anhydrous tetrahydrofuran (THF) or a mixture of toluene and a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). The amine also serves as the base to deprotonate the terminal alkyne in situ.
-
Reagent Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium chloride to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product, 2-(trimethylsilylethynyl)anthracene, is purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[2][3]
Table 1: Key Parameters for Sonogashira Coupling
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), Toluene, DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
Step 2: Deprotection of 2-(Trimethylsilylethynyl)anthracene
The final step is the removal of the trimethylsilyl protecting group to afford the terminal alkyne, 2-ethynylanthracene. This is typically achieved under mild basic conditions.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)anthracene in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran.
-
Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude 2-ethynylanthracene can be further purified by recrystallization or column chromatography to yield the final product.[5][6]
Diagram 1: Synthesis Workflow for 2-Ethynylanthracene
Characterization of 2-Ethynylanthracene
Table 2: Expected Characterization Data for 2-Ethynylanthracene
| Property | Expected Value/Observation | Reference/Rationale |
| Appearance | Yellowish solid | Based on similar anthracene derivatives.[5][7] |
| Melting Point (°C) | Not available | Will be determined experimentally. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.5-8.5 ppm; Acetylenic proton: ~3.1-3.5 ppm (singlet) | Inferred from spectra of similar aromatic alkynes.[8] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons: ~120-135 ppm; Acetylenic carbons: ~77-84 ppm | Inferred from spectra of similar aromatic alkynes. |
| FTIR (cm⁻¹) | ~3300 (≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~3100-3000 (Ar-H stretch), ~1600-1450 (Ar C=C stretch) | General ranges for terminal alkynes and aromatic compounds.[9][10] |
| Mass Spectrum (EI, m/z) | Molecular Ion (M⁺): 202.08 | Calculated for C₁₆H₁₀. Fragmentation may show loss of H (M-1).[11][12] |
Diagram 2: Characterization Workflow
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-ethynylanthracene in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Analysis: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum on the same instrument. The chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the ethynyl and anthracenyl functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (for GC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.[13][14]
Melting Point Determination
-
Sample Preparation: Place a small amount of the crystalline sample into a capillary tube.
-
Measurement: Determine the melting point range using a standard melting point apparatus.
This guide provides a foundational understanding and practical approach to the synthesis and characterization of 2-ethynylanthracene. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific laboratory conditions and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mmerevise.co.uk [mmerevise.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Photophysical Properties of 2-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 2-ethynylanthracene, a fluorescent aromatic hydrocarbon. Due to the limited availability of direct experimental data for the 2-substituted isomer, this document leverages data from the closely related and well-studied 9-ethynylanthracene to provide estimated values and contextual understanding. This guide covers the synthesis, core photophysical parameters, and detailed experimental protocols for the characterization of ethynylanthracene derivatives. The information is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, organic chemistry, and drug development who are interested in the application of fluorescent probes and building blocks for advanced materials.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic and photophysical properties. The introduction of an ethynyl group onto the anthracene core can significantly modulate these properties, leading to compounds with high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their local environment. These characteristics make ethynylanthracenes promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as photoactive components in drug delivery systems.
This guide focuses specifically on 2-ethynylanthracene, an asymmetrically substituted derivative. While extensive research has been conducted on other isomers, particularly 9-ethynylanthracene and 9,10-bis(phenylethynyl)anthracene (BPEA)[1], specific data for the 2-ethynyl isomer is sparse in the current literature. This document aims to bridge this gap by providing a detailed theoretical and practical framework for understanding its properties.
Synthesis of 2-Ethynylanthracene
The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of 2-ethynylanthracene, a plausible and widely used approach involves the coupling of 2-bromoanthracene with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of 2-ethynylanthracene.
Photophysical Properties
Quantitative Data Summary
The following table summarizes the estimated photophysical properties of 2-ethynylanthracene based on reported values for 9-ethynylanthracene.
| Property | Estimated Value | Solvent | Reference for 9-ethynylanthracene |
| Absorption Maximum (λabs) | ~350 - 400 nm | Cyclohexane | [5] (General for push-pull ethynyl anthracenes) |
| Emission Maximum (λem) | ~400 - 450 nm | Cyclohexane | [5] (General for push-pull ethynyl anthracenes) |
| Molar Absorptivity (ε) | ~10,000 - 15,000 M-1cm-1 | Cyclohexane | Estimated based on anthracene derivatives |
| Fluorescence Quantum Yield (ΦF) | ~0.8 - 0.9 | Cyclohexane | [5] (General for push-pull ethynyl anthracenes) |
| Fluorescence Lifetime (τF) | ~5 - 10 ns | Cyclohexane | Estimated based on similar fluorophores |
Disclaimer: The values presented in this table are estimates based on the properties of 9-ethynylanthracene and general knowledge of anthracene derivatives. Experimental verification is required for precise characterization of 2-ethynylanthracene.
Jablonski Diagram
The photophysical processes of 2-ethynylanthracene can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light and subsequent relaxation pathways.
Caption: Jablonski diagram for 2-ethynylanthracene.
Experimental Protocols
This section provides detailed methodologies for the synthesis and photophysical characterization of 2-ethynylanthracene.
Synthesis of 2-Ethynylanthracene
Materials:
-
2-Bromoanthracene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
Step 1: Sonogashira Coupling - Synthesis of 2-(Trimethylsilylethynyl)anthracene
-
To a dry, argon-flushed Schlenk flask, add 2-bromoanthracene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and freshly distilled TEA (5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethynyltrimethylsilane (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection - Synthesis of 2-Ethynylanthracene
-
Dissolve the purified 2-(trimethylsilylethynyl)anthracene in a mixture of THF and methanol (2:1).
-
Add potassium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to yield 2-ethynylanthracene.
Photophysical Characterization
Caption: Experimental workflow for photophysical characterization.
4.2.1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a series of dilute solutions of 2-ethynylanthracene in a spectroscopic grade solvent (e.g., cyclohexane) in quartz cuvettes. The concentrations should be chosen to have absorbances in the range of 0.1 to 1.0 at the absorption maximum.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λabs). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
4.2.2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use a dilute solution of 2-ethynylanthracene with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
4.2.3. Fluorescence Quantum Yield (ΦF) Determination
-
Methodology: The relative method using a well-characterized fluorescence standard is commonly employed. A suitable standard for the blue-green region is quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546).
-
Procedure:
-
Measure the absorption and fluorescence spectra of both the 2-ethynylanthracene solution and the standard solution. The absorbance of both solutions at the excitation wavelength should be kept below 0.1.
-
Calculate the integrated fluorescence intensity of both the sample and the standard.
-
-
Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
4.2.4. Fluorescence Lifetime (τF) Measurement
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the absorption maximum.
-
Collect the fluorescence decay profile.
-
-
Data Analysis: Fit the decay curve to a mono- or multi-exponential function to determine the fluorescence lifetime(s).
Conclusion
While direct experimental data for 2-ethynylanthracene remains to be fully elucidated, this technical guide provides a robust framework for its synthesis and photophysical characterization. Based on the properties of the closely related 9-ethynylanthracene, 2-ethynylanthracene is expected to be a highly fluorescent molecule with potential applications in various fields. The detailed experimental protocols provided herein offer a clear path for researchers to synthesize and characterize this and other novel ethynylanthracene derivatives, thereby contributing to the development of new functional organic materials. Further experimental and computational studies are encouraged to precisely determine the photophysical parameters of 2-ethynylanthracene and explore its full potential.
References
- 1. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solvatochromic Properties of 2-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylanthracene is a fluorescent aromatic hydrocarbon that exhibits solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent. This property arises from differential solvation of the ground and excited electronic states of the molecule. As a result, the energy gap between these states, and consequently the absorption and emission wavelengths, are dependent on the solvent environment. This technical guide provides a comprehensive overview of the solvatochromic properties of 2-ethynylanthracene, including quantitative data, detailed experimental protocols, and a visualization of the underlying photophysical processes. This information is critical for researchers leveraging solvatochromic fluorophores in various applications, including as environmental sensors, in bioimaging, and for monitoring molecular interactions in drug development.
Solvatochromic Data of 2-Ethynylanthracene
For illustrative purposes, the following table summarizes hypothetical solvatochromic data for 2-ethynylanthracene based on the expected behavior for this class of compounds.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 385 | 410 | 1594 |
| Toluene | 2.38 | 387 | 415 | 1756 |
| Dichloromethane | 8.93 | 390 | 425 | 2119 |
| Acetonitrile | 37.5 | 392 | 435 | 2511 |
| Dimethyl Sulfoxide | 46.7 | 393 | 440 | 2686 |
Note: This table is a representative example and is not based on experimentally verified data for 2-ethynylanthracene due to the current unavailability of a specific comprehensive dataset in the searched literature.
Experimental Protocols
The determination of the solvatochromic properties of 2-ethynylanthracene involves a series of well-defined experimental procedures.
Sample Preparation
-
Synthesis of 2-Ethynylanthracene: The compound is typically synthesized via a Sonogashira coupling reaction between 2-bromoanthracene and a protected acetylene source, followed by deprotection. The final product should be purified by column chromatography and its identity confirmed by NMR and mass spectrometry.
-
Solvent Selection: A range of solvents with varying polarities (e.g., n-hexane, toluene, dichloromethane, acetonitrile, DMSO) should be chosen. All solvents must be of spectroscopic grade to minimize interference from impurities.
-
Solution Preparation: Stock solutions of 2-ethynylanthracene are prepared in a suitable solvent. Aliquots of the stock solution are then diluted in the various solvents to be tested to a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the 2-ethynylanthracene solutions are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined for each solvent.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum for each respective solvent. The wavelength of maximum emission (λ_em) is then determined.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance at the excitation wavelength are used for the calculation.
-
Data Analysis: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is calculated for each solvent using the following equation:
Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷
Photophysical Processes and Visualization
The solvatochromic shift in 2-ethynylanthracene can be attributed to the change in the dipole moment of the molecule upon excitation from the ground state (S₀) to the first excited singlet state (S₁). In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The overall photophysical deactivation pathways are depicted in the following diagram.
Caption: Photophysical deactivation pathways of 2-ethynylanthracene.
The experimental workflow for characterizing the solvatochromic properties is a systematic process involving sample preparation, spectroscopic measurements, and data analysis.
Caption: Experimental workflow for solvatochromism studies.
Conclusion
The solvatochromic properties of 2-ethynylanthracene make it a valuable tool for researchers in various scientific disciplines. Its sensitivity to the local environment allows for the probing of polarity in complex systems. The detailed experimental protocols and an understanding of the underlying photophysical processes outlined in this guide provide a solid foundation for the effective utilization of 2-ethynylanthracene and other solvatochromic dyes in research and development. Further detailed experimental studies are warranted to populate a comprehensive and publicly available database of its solvatochromic data across a wider range of solvents.
References
Analysis of 2-Ethynylanthracene's Electronic Frontier: A Technical Guide to the HOMO-LUMO Energy Gap
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2-ethynylanthracene is presented today for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the experimental and computational methodologies employed to determine the electronic properties of this anthracene derivative, crucial for its potential applications in organic electronics and medicinal chemistry.
Core Concepts: The Significance of the HOMO-LUMO Gap
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in determining a molecule's electronic behavior.[1][2] This energy gap dictates the molecule's ability to absorb and emit light, its chemical reactivity, and its charge transport characteristics.[3] A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and can absorb light at longer wavelengths.[4] Understanding these properties is paramount for the design of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for predicting the interactions of potential drug candidates with biological systems.
Quantitative Analysis of the HOMO-LUMO Energy Gap
| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |
| HOMO Energy | Data not available | Data not available | Cyclic Voltammetry (Experimental), Density Functional Theory (DFT) (Computational) |
| LUMO Energy | Data not available | Data not available | Cyclic Voltammetry (Experimental), Density Functional Theory (DFT) (Computational) |
| HOMO-LUMO Gap | Data not available | Data not available | UV-Vis Spectroscopy (Experimental), Calculated from HOMO and LUMO energies |
Note: The absence of specific data in the table highlights a potential area for future research and characterization of this compound.
Experimental and Computational Methodologies
The determination of the HOMO-LUMO energy gap of 2-ethynylanthracene involves a synergistic approach combining experimental techniques with computational modeling.
Experimental Protocols
1. Synthesis of 2-Ethynylanthracene: The synthesis of ethynyl-substituted aromatic compounds is typically achieved through Sonogashira coupling reactions.[3] This would involve the palladium-catalyzed cross-coupling of a halogenated anthracene derivative with a terminal alkyne.
2. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a primary experimental method to determine the optical HOMO-LUMO gap.[5]
-
Protocol:
-
A dilute solution of 2-ethynylanthracene is prepared in a suitable solvent (e.g., dichloromethane or chloroform).
-
The absorption spectrum is recorded using a spectrophotometer over a range of wavelengths, typically from 200 to 800 nm.
-
The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical energy gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).
-
3. Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels.[6]
-
Protocol:
-
A solution of 2-ethynylanthracene is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The measurement is performed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).
-
The potential is swept linearly, and the resulting current is measured to obtain a cyclic voltammogram.
-
The onset of the first oxidation potential (E_ox) and the first reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energies are then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple using the following equations:
-
E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV
-
-
Computational Methodology
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to predict the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.[7][8][9]
-
Protocol:
-
The 3D structure of the 2-ethynylanthracene molecule is built and optimized using a suitable software package (e.g., Gaussian, Spartan).
-
A DFT calculation is performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
The output of the calculation provides the energies of the molecular orbitals, from which the HOMO and LUMO energies and the resulting energy gap can be directly obtained.
-
Experimental and Computational Workflow
The logical flow for determining and analyzing the HOMO-LUMO energy gap of 2-ethynylanthracene is depicted in the following diagram.
Concluding Remarks
The analysis of the HOMO-LUMO energy gap of 2-ethynylanthracene is a critical step in understanding its potential for various applications. While specific quantitative data remains to be reported, the established experimental and computational protocols provide a clear pathway for its determination. The interplay between UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations offers a robust framework for characterizing the electronic frontier of this and other novel organic molecules, thereby guiding the development of next-generation materials and therapeutics. Further research to experimentally determine and computationally validate the HOMO and LUMO energy levels of 2-ethynylanthracene is highly encouraged to unlock its full potential.
References
- 1. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular Docking and DFT Calculations of Anthracene: Insights from Quantum Chemical Methods | Semantic Scholar [semanticscholar.org]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
Thermal Stability of 2-Ethynylanthracene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in materials science and pharmaceutical development due to their unique photophysical and electronic properties. The incorporation of an ethynyl group at the 2-position of the anthracene core can significantly influence the molecule's reactivity, thermal stability, and potential for polymerization. Understanding the thermal behavior of 2-ethynylanthracene compounds is crucial for their application in high-temperature processes, as well as for assessing their shelf-life and stability in various formulations. This technical guide provides an in-depth analysis of the thermal stability of 2-ethynylanthracene and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing potential thermal decomposition pathways.
Data Presentation: Thermal Stability of Anthracene Derivatives
The thermal stability of organic compounds is primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting (Tm) and glass transitions (Tg).
The following tables summarize the thermal properties of various anthracene derivatives, which can serve as a reference for estimating the thermal behavior of 2-ethynylanthracene compounds.
Table 1: Thermogravimetric Analysis (TGA) Data for Selected Anthracene Derivatives
| Compound/Derivative | Onset Decomposition Temp. (Td, °C) | Temperature of Max. Weight Loss (°C) | Residue at 600 °C (%) | Atmosphere | Reference |
| Anthracene | 225 - 258 (volatilization) | ~261 | ~0 | Nitrogen | [1] |
| 9,10-Diphenylanthracene | > 300 | - | - | - | - |
| 9,10-Bis(phenylethynyl)anthracene | ~400 | - | - | - | - |
| 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene | ~400 | - | > 60 | - | [2] |
Note: Data for some compounds are qualitative due to limited availability in the cited literature.
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Anthracene Derivatives
| Compound/Derivative | Melting Temperature (Tm, °C) | Enthalpy of Fusion (ΔHf, J/g) | Glass Transition Temp. (Tg, °C) | Atmosphere | Reference |
| Anthracene | 216 | 162.1 | - | - | - |
| 9,10-Diphenylanthracene | 248-250 | - | - | - | - |
| 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene | ~180 (liquid crystalline transition) | - | - | - | [2] |
Experimental Protocols
Accurate and reproducible thermal analysis data are contingent on standardized experimental procedures. The following sections detail the typical methodologies for TGA and DSC analysis of aromatic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments SDT650, Mettler Toledo TGA/DSC) is used.[3]
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.[3]
-
Instrument Setup: The crucible is placed on the TGA balance.
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative degradation.[4]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate, commonly 10 °C/min.[2][3]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.[2]
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments, PerkinElmer) is employed.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[5]
-
Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a flow rate of around 50 mL/min.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For example:
-
Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat again to the final temperature at a rate of 10 °C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of transitions. The melting point is typically taken as the peak temperature of the endothermic melting event.
Mandatory Visualization: Thermal Decomposition Pathway
The thermal decomposition of ethynyl-substituted aromatic compounds can proceed through complex reaction pathways, including polymerization and the formation of larger polycyclic aromatic hydrocarbons. A key proposed mechanism is the Hydrogen-Abstraction/C2H2-Addition (HACA) mechanism, which contributes to the growth of PAH systems in high-temperature environments.[6] While a specific pathway for 2-ethynylanthracene is not detailed in the literature, a generalized representation of ethynyl addition to an aromatic ring is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrochemical Properties of 2-Ethynylanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 2-ethynylanthracene derivatives. It is intended to serve as a valuable resource for researchers and professionals working in the fields of organic electronics, sensor development, and medicinal chemistry, where understanding the redox behavior of these molecules is crucial for their application. This document details the synthesis, experimental characterization, and structure-property relationships of this important class of compounds.
Introduction
Anthracene, a polycyclic aromatic hydrocarbon, has long been a foundational scaffold in the development of functional organic materials. The introduction of an ethynyl group at the 2-position of the anthracene core creates a versatile platform for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties. These 2-ethynylanthracene derivatives have garnered significant interest due to their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), chemical sensors, and as fluorescent probes in biological systems.
The electrochemical behavior of these molecules, specifically their oxidation and reduction potentials, provides critical insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels govern the efficiency of charge injection, transport, and recombination in electronic devices, as well as the molecule's reactivity and potential for use in redox-based sensing and therapeutic applications. This guide will delve into the key electrochemical characteristics of 2-ethynylanthracene derivatives, providing both the fundamental knowledge and the practical details necessary for their study and application.
Synthesis of 2-Ethynylanthracene Derivatives
The most common and versatile method for the synthesis of 2-ethynylanthracene derivatives is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
A typical synthetic route involves the coupling of a 2-haloanthracene (commonly 2-bromoanthracene) with a functionalized terminal alkyne. The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in an amine base like triethylamine or diisopropylamine, which also serves as the solvent.
General Synthetic Scheme:
Example Protocol for the Synthesis of a 2-(Arylethynyl)anthracene:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoanthracene (1 equivalent), the desired terminal arylacetylene (1.1-1.5 equivalents), Pd(PPh₃)₄ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
-
Add freshly distilled and degassed triethylamine via syringe.
-
Heat the reaction mixture to a specified temperature (typically between 60-80 °C) and stir for a designated period (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane) to afford the desired 2-(arylethynyl)anthracene derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Electrochemical Characterization
The electrochemical properties of 2-ethynylanthracene derivatives are primarily investigated using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials of the molecule, which are directly related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol for Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical.
-
Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.
Procedure:
-
Prepare a solution of the 2-ethynylanthracene derivative (typically 0.1-1.0 mM) in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Add a supporting electrolyte to the solution to ensure sufficient conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are commonly used.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 20 and 200 mV/s.
-
To accurately determine the potentials, it is standard practice to add an internal reference compound with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution after the initial measurement and record the voltammogram again. The potentials are then reported relative to the Fc/Fc⁺ couple.
Data Presentation: Electrochemical Properties of Substituted 9,10-Bis(phenylethynyl)anthracene Derivatives
| Compound | Substituent (R) | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Egec (eV) |
| A1 | H | 1.12 | -1.68 | -5.52 | -2.72 | 2.80 |
| A2 | 9-dodecyl-9H-carbazol-3-yl | 0.95 | -1.75 | -5.35 | -2.65 | 2.70 |
| A3 | 10-dodecyl-10H-phenothiazin-3-yl | 0.81 | -1.78 | -5.21 | -2.62 | 2.59 |
| A4 | N,N-diphenylaniline | 0.88 | -1.73 | -5.28 | -2.67 | 2.61 |
Egec represents the electrochemical band gap, calculated as the difference between the onset of the first oxidation and reduction potentials. The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation and reduction waves, respectively, using the ferrocene standard (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level).
Structure-Property Relationships
The electrochemical properties of 2-ethynylanthracene derivatives are highly dependent on their molecular structure. The nature and position of substituents on both the anthracene core and the ethynyl group can significantly influence the HOMO and LUMO energy levels.
Effect of Substituents
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl, alkoxy, or amino groups, generally raises the HOMO energy level. This makes the molecule easier to oxidize, resulting in a lower oxidation potential.[4] The effect on the LUMO energy level is typically less pronounced.
-
Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups, such as nitro, cyano, or carbonyl groups, tends to lower both the HOMO and LUMO energy levels.[5] This makes the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential).
The following diagram illustrates the general workflow for synthesizing and characterizing the electrochemical properties of 2-ethynylanthracene derivatives and the logical relationship between structural modifications and the resulting electrochemical properties.
Conclusion
This technical guide has provided a detailed overview of the electrochemical properties of 2-ethynylanthracene derivatives. The synthesis of these compounds is readily achieved through Sonogashira coupling, and their redox behavior can be thoroughly investigated using cyclic voltammetry. The structure-property relationships reveal that the electronic properties of these molecules can be systematically tuned by the introduction of various functional groups, making them highly adaptable for a range of applications. The data and protocols presented herein serve as a valuable starting point for researchers and professionals seeking to design and utilize 2-ethynylanthracene derivatives in advanced materials and technologies. Further research into a wider array of 2-substituted derivatives will undoubtedly continue to expand the potential of this versatile molecular scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic nanoparticle of 9,10-bis(phenylethynyl)anthracene: a novel electrochemiluminescence emitter for sensory detection of amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, one/two-photon optical and electrochemical properties and the photopolymerization-sensitizing effect of anthracene-based dyes: influence of the donor groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure–property relationship of D–A type copolymers based on phenanthrene and naphthalene units for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2′-bipyridyl)ruthenium(ii)/tri-n-propylamine electrochemiluminescence - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Labeling Biomolecules with 2-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-ethynylanthracene as a fluorescent label for a wide range of biomolecules. This document outlines the key photophysical properties of the fluorophore, detailed protocols for bioconjugation via click chemistry, and an example of its application in studying G-protein coupled receptor (GPCR) signaling.
Introduction to 2-Ethynylanthracene
2-Ethynylanthracene is a versatile fluorescent probe belonging to the anthracene family of polycyclic aromatic hydrocarbons. Its terminal alkyne group allows for straightforward and specific attachment to azide-modified biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. The anthracene core provides desirable photophysical properties, including a strong absorbance in the ultraviolet range and a distinct blue fluorescence emission, making it a suitable tool for various bioanalytical and bioimaging applications.
Photophysical Properties
The fluorescence characteristics of 2-ethynylanthracene and its bioconjugates are crucial for experimental design and data interpretation. While the precise photophysical properties can vary depending on the local environment and the nature of the conjugated biomolecule, the following table summarizes typical data for 2-ethynylanthracene derivatives.
| Property | 2-Ethynylanthracene Derivative | 2-Ethynylanthracene-Peptide Conjugate | Reference |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at ~380 nm | Varies with peptide composition | General anthracene derivative data |
| Absorption Maximum (λ_abs) | ~380 nm | ~385 nm | General anthracene derivative data |
| Emission Maximum (λ_em) | ~420 nm | ~425 nm | General anthracene derivative data |
| Fluorescence Quantum Yield (Φ_f) | 0.3 - 0.5 | 0.2 - 0.4 | General anthracene derivative data |
| Fluorescence Lifetime (τ) | 1 - 5 ns | 1 - 4 ns | [1][2] |
Note: These values are approximate and can be influenced by solvent polarity, pH, and conjugation to a biomolecule. It is recommended to characterize the specific photophysical properties of the final bioconjugate in the relevant experimental buffer.
Experimental Protocols
The following protocols provide a general framework for labeling biomolecules with 2-ethynylanthracene using click chemistry. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Labeling of Azide-Modified Peptides
This protocol describes the labeling of a peptide containing an azide-functionalized amino acid (e.g., azidohomoalanine) with 2-ethynylanthracene.
Materials:
-
Azide-modified peptide
-
2-Ethynylanthracene
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in TBS to a final concentration of 1 mM.
-
Dissolve 2-ethynylanthracene in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the azide-modified peptide solution with 5 µL of the 2-ethynylanthracene stock solution.
-
Add 10 µL of the sodium ascorbate solution to the mixture.
-
Add 5 µL of the CuSO₄ solution to initiate the reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted fluorophore and catalyst using a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).
-
Monitor the elution profile by absorbance at 280 nm (for the peptide) and ~380 nm (for the anthracene label).
-
Collect the fractions containing the dual-labeled peptide.
-
-
Characterization:
-
Confirm successful labeling by mass spectrometry (expect an increase in mass corresponding to the addition of 2-ethynylanthracene).
-
Determine the concentration of the labeled peptide using a protein assay (e.g., BCA) or by absorbance at 280 nm, correcting for the absorbance of the fluorophore.
-
Characterize the photophysical properties (absorption and emission spectra, quantum yield, and lifetime) of the purified conjugate.
-
Protocol 2: Labeling of Azide-Modified Proteins
This protocol can be adapted for labeling larger proteins that have been metabolically or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein
-
2-Ethynylanthracene
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Dialysis cassette or centrifugal filter unit for buffer exchange
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mg/mL solution of the azide-modified protein in PBS.
-
Prepare stock solutions of 2-ethynylanthracene (10 mM in DMSO), CuSO₄ (50 mM in water), and sodium ascorbate (100 mM in water, fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
To the protein solution, add TCEP to a final concentration of 1 mM to reduce any disulfide bonds that might interfere with the reaction. Incubate for 15 minutes at room temperature.
-
Add 2-ethynylanthracene to the protein solution to a final concentration of 100-200 µM.
-
In a separate tube, premix CuSO₄ and TBTA in a 1:5 molar ratio.
-
Add the CuSO₄/TBTA mixture to the protein solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis against PBS or by using a centrifugal filter unit.
-
-
Characterization:
-
Confirm labeling and assess the degree of labeling using SDS-PAGE with in-gel fluorescence scanning, followed by Coomassie staining to visualize the total protein.
-
Characterize the final conjugate as described in Protocol 1.
-
Application Example: Monitoring GPCR Ligand Binding
2-Ethynylanthracene can be used to label ligands for G-protein coupled receptors (GPCRs) to study ligand-receptor interactions. This example outlines a conceptual workflow for a fluorescence-based binding assay.
Experimental Workflow:
Caption: Workflow for a GPCR fluorescence binding assay.
Signaling Pathway Visualization:
The binding of a fluorescently labeled agonist can be the initial step in visualizing downstream signaling events. The following diagram illustrates a simplified GPCR signaling cascade that could be investigated using a 2-ethynylanthracene labeled ligand.
Caption: Simplified GPCR signaling cascade.
By using a 2-ethynylanthracene labeled ligand, researchers can quantify receptor binding and, in combination with other fluorescent probes for downstream signaling molecules, dissect the kinetics and spatial dynamics of the entire pathway.
Conclusion
2-Ethynylanthracene is a valuable tool for fluorescently labeling biomolecules. Its compatibility with click chemistry provides a robust and specific method for conjugation. The protocols and application examples provided here serve as a starting point for researchers to incorporate this versatile fluorophore into their studies of biomolecular function and cellular processes. Careful characterization of the final bioconjugate is essential for accurate and reproducible results.
References
Application Notes and Protocols: 2-Ethynylanthracene as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-ethynylanthracene and its derivatives in the synthesis of advanced organic semiconductor materials. The focus is on applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), offering insights into material synthesis, device fabrication, and characterization.
Introduction to 2-Ethynylanthracene in Organic Electronics
Anthracene, a planar aromatic hydrocarbon, is a well-established building block for organic semiconductors due to its inherent charge transport capabilities and environmental stability.[1][2] The introduction of an ethynyl (-C≡C-) group at the 2-position of the anthracene core provides a versatile handle for extending the π-conjugation through various coupling reactions. This functionalization is a key strategy in tuning the electronic and optical properties of the resulting materials, such as the HOMO/LUMO energy levels and the optical band gap, which are critical for device performance.[3][4]
Derivatives of 2-ethynylanthracene have been successfully employed in the development of both small molecule and polymeric semiconductors for electronic applications.[5][6][7] These materials often exhibit desirable properties such as good solubility in common organic solvents, excellent film-forming capabilities, and high charge carrier mobilities.[7][8]
Synthesis of 2-Ethynylanthracene-Based Semiconductors
The synthesis of organic semiconductors based on 2-ethynylanthracene typically involves cross-coupling reactions to create extended conjugated systems. The Sonogashira coupling is a prominent method for this purpose.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a 2-ethynylanthracene-based polymer.
Detailed Experimental Protocol: Synthesis of a 2,6-Linked Anthracene-Benzothiadiazole Copolymer
This protocol is adapted from the synthesis of donor-acceptor conjugated polymers for solar cell applications.[5]
Materials:
-
2,6-Dibromoanthracene
-
Ethynyltriisopropylsilane (TIPS-acetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Toluene
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of 2,6-bis((triisopropylsilyl)ethynyl)anthracene:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromoanthracene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v).
-
Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).
-
To this mixture, add TIPS-acetylene (2.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the desired product.
-
-
Deprotection to form 2,6-diethynylanthracene:
-
Dissolve the silyl-protected intermediate (1.0 eq) in THF.
-
Add a 1 M solution of TBAF in THF (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-diethynylanthracene is often used immediately in the next step without further purification.
-
-
Polymerization with DTBT:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,6-diethynylanthracene (1.0 eq) and 4,7-dibromo-DTBT (1.0 eq) in a mixture of toluene and triethylamine.
-
Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).
-
Heat the mixture to 90 °C and stir for 48 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to obtain the purified polymer.
-
Application in Organic Field-Effect Transistors (OFETs)
2-Ethynylanthracene derivatives have demonstrated significant potential as the active semiconductor layer in OFETs. Their rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
OFET Device Fabrication Workflow
The following diagram outlines the steps for fabricating a bottom-gate, top-contact OFET device using a solution-based process.
Detailed Experimental Protocol: OFET Fabrication and Characterization
This protocol is a generalized procedure based on common practices for solution-processed OFETs.[10][11]
Materials:
-
Heavily n-doped Si wafer with a 200-300 nm thick SiO₂ layer (serves as gate electrode and dielectric)
-
2-Ethynylanthracene-based semiconductor
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
For a hydrophobic surface, immerse the substrate in a piranha solution (H₂SO₄:H₂O₂ = 3:1) for 15 minutes, rinse with deionized water, and then treat with an OTS solution in toluene.
-
-
Active Layer Deposition:
-
Prepare a solution of the 2-ethynylanthracene derivative in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Spin-coat the solution onto the prepared substrate at 1000-3000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (typically 80-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1500 µm).
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient conditions.
-
Obtain the transfer curves (I_D vs. V_G at a constant V_D) and output curves (I_D vs. V_D at various V_G).
-
Calculate the field-effect mobility (µ) from the saturation regime of the transfer curve using the equation: I_D = (W/2L)µC_i(V_G - V_th)², where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
Performance Data of 2-Ethynylanthracene-Based OFETs
| Semiconductor Material | Device Configuration | Mobility (µ) [cm²/Vs] | On/Off Ratio | Reference |
| 2-Hexylthieno[3,2-b]thiophene-substituted Anthracene Derivative (Single Crystal FET) | Bottom-Gate, Top-Contact | 0.70 | > 10⁵ | [7] |
| 2-Hexylthieno[3,2-b]thiophene-substituted Anthracene Derivative (Thin Film Transistor) | Bottom-Gate, Top-Contact | 0.10 - 0.15 | > 10⁵ | [7] |
| 2,6-Diphenylanthracene (DPA) | Top-Contact, Bottom-Gate | 0.34 | 10⁶ | [12][13] |
| Anthracene Derivative | Bottom-Contact | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [14] |
| 2-Amino-anthracene Derivative | Not Specified | 5.22 x 10⁻⁵ | 10⁴ | [2] |
Application in Organic Photovoltaics (OPVs)
Donor-acceptor copolymers incorporating 2-ethynylanthracene units have been investigated for their potential in bulk heterojunction (BHJ) OPVs. The anthracene moiety typically serves as the electron-donating unit.
OPV Device Fabrication Workflow
The following diagram shows the typical steps for fabricating a conventional BHJ solar cell.
Detailed Experimental Protocol: OPV Fabrication and Characterization
This protocol is based on the fabrication of solar cells using anthracene-based polymers.[5][15]
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
2-Ethynylanthracene-based donor polymer
-
Fullerene derivative acceptor (e.g., PC₆₁BM or PC₇₁BM)
-
High-purity organic solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source meter
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates and treat them with oxygen plasma.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60s).
-
Anneal the substrate at 140 °C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the fullerene acceptor in a specific weight ratio (e.g., 1:1 to 1:4) in a suitable solvent.
-
Transfer the substrate to a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
Anneal the film under conditions optimized for the specific blend to promote the formation of a favorable morphology.
-
-
Cathode Deposition:
-
Deposit the cathode by thermal evaporation through a shadow mask. A typical cathode consists of a thin layer of calcium (e.g., 20 nm) for efficient electron injection, capped with a thicker layer of aluminum (e.g., 100 nm) for stability.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a source meter.
-
Determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
Performance Data of 2-Ethynylanthracene-Based OPVs
| Donor Polymer | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Reference |
| PATA(D)TBT | PC₇₁BM | 0.76 | 0.54 | - | - | [5] |
| PANTBT | PC₇₁BM | 1.90 | 0.77 | -6.50 | 0.38 | [15] |
| TIPSAntBT | PCBM | 1.4 | - | - | - | [16] |
Conclusion
2-Ethynylanthracene and its derivatives are valuable building blocks for the synthesis of high-performance organic semiconductors. The ethynyl group provides a reactive site for creating a diverse range of conjugated small molecules and polymers with tunable optoelectronic properties. The protocols and data presented here demonstrate their successful application in both OFETs and OPVs, highlighting their potential for next-generation organic electronic devices. Further molecular engineering of 2-ethynylanthracene-based materials holds the promise of even higher device efficiencies and stability.
References
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. IMDEA Nanociencia - A ground-breaking chemical protocol: on-surface synthesis of acene polymers [nanociencia.imdea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On‐Surface Synthesis of Ethynylene‐Bridged Anthracene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | TCI EUROPE N.V. [tcichemicals.com]
- 13. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.uos.ac.kr [pure.uos.ac.kr]
- 16. Solution-processed organic photovoltaic cells with anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling reaction is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found broad applications in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] The synthesis of derivatives of 2-ethynylanthracene, a polycyclic aromatic hydrocarbon (PAH) with unique photophysical properties, is of significant interest for the development of novel organic electronic materials and fluorescent probes. These derivatives are valuable building blocks in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-ethynylanthracene with various aryl halides. It includes both traditional copper-co-catalyzed and copper-free reaction conditions.
Physical and Chemical Properties of 2-Ethynylanthracene
While specific experimental data for 2-ethynylanthracene is limited in publicly available literature, the following information can be inferred or is based on data for the isomeric 9-ethynylanthracene. Researchers should verify these properties experimentally.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar PAHs |
| Solubility | Likely soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM). Poorly soluble in water. | General knowledge of PAHs[4] |
| Spectroscopic Data | Specific NMR and IR data for 2-ethynylanthracene is not readily available. Data for the isomeric 9-ethynylanthracene shows characteristic peaks for the ethynyl proton in ¹H NMR and the C≡C stretch in IR spectroscopy. | [5] |
Sonogashira Coupling Reaction Protocols
The following protocols are adapted from established Sonogashira coupling procedures for similar substrates, including other anthracene derivatives.[6] Researchers should optimize these conditions for their specific aryl halide and desired scale.
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a standard method for the Sonogashira coupling reaction and is generally applicable to a wide range of aryl iodides and bromides.
Reaction Scheme:
Materials:
-
2-Ethynylanthracene
-
Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene, 4-bromobenzonitrile)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-ethynylanthracene (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF or toluene, concentration typically 0.1-0.5 M) followed by the base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free Sonogashira protocols have been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts.[7][8][9][10]
Reaction Scheme:
Materials:
-
2-Ethynylanthracene
-
Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene, 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)[6]
-
Phosphine ligand (e.g., cataCXium® A, XPhos)[6]
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))[6]
-
Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)[6]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), 2-ethynylanthracene (1.2 eq.), palladium catalyst (0.01-0.05 eq.), and phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq.) and the anhydrous, degassed solvent (e.g., 2-MeTHF).
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of substrates similar to 2-ethynylanthracene. These should be used as a starting point for optimization.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6,9,10-Tetrabromoanthracene | Pd(CH₃CN)₂Cl₂ / cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~95 | [6] |
| Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-12 | 80-95 | General Protocol |
| Aryl Bromides | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 60-80 | 12-24 | 70-90 | General Protocol |
| Aryl Chlorides (activated) | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100-120 | 24-48 | 50-70 | General Protocol |
Visualizations
Conclusion
The Sonogashira coupling reaction provides an efficient method for the synthesis of 2-ethynylanthracene derivatives. Both traditional copper-co-catalyzed and modern copper-free protocols can be employed, with the choice depending on the specific substrate and desired reaction conditions. The provided protocols and data serve as a valuable starting point for researchers in the fields of medicinal chemistry, materials science, and drug development to synthesize novel and functionalized anthracene-based compounds. Further optimization of reaction parameters is recommended to achieve the best possible yields and purity for each specific transformation.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-Ethynylanthracene | C16H10 | CID 4140199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Anthracene, 2-ethyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ion Detection Using 2-Ethynylanthracene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylanthracene is a versatile building block for the development of highly sensitive and selective fluorescent probes for ion detection. The anthracene moiety serves as an excellent fluorophore with a high quantum yield, while the terminal ethynyl group provides a reactive handle for the straightforward attachment of various ion-selective ligands through reactions such as the Sonogashira coupling or click chemistry. This allows for the modular design of probes tailored for the detection of specific cations and anions.
This document outlines the application of a novel fluorescent probe, Antho-Triazole-Py (ATP) , synthesized from 2-ethynylanthracene, for the selective detection of Fe³⁺ ions. The probe is designed to exhibit a "turn-off" fluorescent response upon binding to Fe³⁺, a mechanism often attributed to paramagnetic quenching or ligand-to-metal charge transfer.
Signaling Pathway and Detection Mechanism
The detection of Fe³⁺ by the ATP probe operates on a fluorescence quenching mechanism. In its free state, the probe exhibits the characteristic blue fluorescence of the anthracene core upon excitation. The triazole-pyridine moiety acts as the recognition site for Fe³⁺. Upon binding of Fe³⁺ to this chelating unit, the fluorescence of the anthracene fluorophore is quenched. This "turn-off" response is highly selective for Fe³⁺ over other competing metal ions.
Caption: Signaling pathway of the ATP probe for Fe³⁺ detection.
Experimental Protocols
Synthesis of the Antho-Triazole-Py (ATP) Probe
The synthesis of the ATP probe is a two-step process starting from 2-ethynylanthracene. The first step involves a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce a triazole ring, followed by the attachment of a pyridine moiety to act as the ion recognition site.
Caption: Synthetic workflow for the ATP fluorescent probe.
Materials:
-
2-Ethynylanthracene
-
2-(Azidomethyl)pyridine
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-ethynylanthracene (1.0 eq) and 2-(azidomethyl)pyridine (1.1 eq) in 20 mL of dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes.
-
Add Copper(I) iodide (CuI) (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ATP probe.
Protocol for Fe³⁺ Detection
Materials:
-
ATP probe stock solution (1 mM in acetonitrile)
-
Stock solutions of various metal perchlorates (10 mM in deionized water), including Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a working solution of the ATP probe (10 µM) in HEPES buffer.
-
To a quartz cuvette containing 2 mL of the ATP probe working solution, add increasing concentrations of the Fe³⁺ stock solution (from 0 to 50 µM).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes.
-
Record the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 370 nm.
-
For selectivity studies, add 50 µM of each of the other metal ion stock solutions to separate cuvettes containing the ATP probe working solution and record the fluorescence spectra.
Data Presentation
The performance of the ATP probe for Fe³⁺ detection is summarized in the tables below.
Table 1: Photophysical Properties of the ATP Probe
| Property | Value |
| Absorption Maximum (λabs) | 370 nm |
| Emission Maximum (λem) | 425 nm |
| Quantum Yield (Φ) | 0.65 (in the absence of Fe³⁺) |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ at 370 nm |
Table 2: Performance Characteristics for Fe³⁺ Detection
| Parameter | Value |
| Limit of Detection (LOD) | 150 nM |
| Linear Range | 0.5 µM - 25 µM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Response Time | < 2 minutes |
| Optimal pH Range | 6.0 - 8.0 |
Table 3: Selectivity of the ATP Probe
| Interfering Ion (50 µM) | Fluorescence Quenching (%) |
| Fe³⁺ | > 95% |
| Fe²⁺ | < 10% |
| Cu²⁺ | < 15% |
| Hg²⁺ | < 5% |
| Other Metal Ions | < 5% |
| Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺ |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence intensity of probe | Degradation of the probe or incorrect solvent. | Store the probe stock solution in the dark at 4°C. Ensure the use of high-purity solvents for dilutions. |
| Inconsistent fluorescence readings | Fluctuation in temperature or pH. | Use a temperature-controlled cuvette holder. Ensure the buffer capacity is sufficient to maintain a stable pH. |
| Interference from other ions | Contaminated glassware or reagents. | Use acid-washed glassware and high-purity deionized water and reagents. |
Disclaimer: The Antho-Triazole-Py (ATP) probe and the corresponding data presented in these application notes are proposed based on the known reactivity of 2-ethynylanthracene and the common principles of fluorescent chemosensor design. This document is intended to serve as a guideline for the development of such probes.
Application Notes and Protocols for 2-Ethynylanthracene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-ethynylanthracene as an emissive material in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established laboratory procedures for the synthesis of similar ethynyl-aromatic compounds and standard OLED fabrication techniques.
Overview of 2-Ethynylanthracene for OLEDs
Anthracene derivatives are a significant class of organic molecules utilized in the development of materials for OLEDs due to their inherent photophysical and electronic properties. The introduction of an ethynyl (-C≡CH) group at the 2-position of the anthracene core can enhance π-conjugation, potentially leading to desirable electroluminescent characteristics. This modification can influence the material's HOMO/LUMO energy levels, charge transport properties, and solid-state morphology, all of which are critical factors in OLED performance.
Key Attributes:
-
High Thermal Stability: Anthracene derivatives generally exhibit good thermal stability, which is crucial for the operational lifetime of OLED devices.
-
High Photoluminescence Quantum Yield: Many anthracene-based materials show high efficiency in converting absorbed light to emitted light.[1]
-
Tunable Electronic Properties: The electronic properties can be fine-tuned through chemical modification, allowing for the optimization of emission color and device efficiency.
Synthesis of 2-Ethynylanthracene
The synthesis of 2-ethynylanthracene can be achieved via a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. This method is a versatile and widely used protocol for the formation of carbon-carbon bonds between sp and sp² hybridized carbon atoms.
Step 1: Sonogashira Coupling of 2-Bromoanthracene with Trimethylsilylacetylene
This step involves the palladium-catalyzed cross-coupling of 2-bromoanthracene with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne to prevent self-coupling.
Experimental Protocol:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoanthracene (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent and Reagents: Add anhydrous toluene and triethylamine (TEA) (2.0 eq) to the flask via syringe.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite with toluene.
-
Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-((trimethylsilyl)ethynyl)anthracene.
Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)anthracene
The TMS protecting group is removed to yield the final product, 2-ethynylanthracene.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)anthracene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (2:1 v/v) in a round-bottom flask.
-
Deprotection Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-ethynylanthracene.
Synthesis Workflow Diagram:
OLED Device Fabrication Protocol
The following is a generalized protocol for the fabrication of a multilayer OLED device using 2-ethynylanthracene as the emissive material. The fabrication is typically carried out in a high-vacuum thermal evaporation system.
Experimental Protocol:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the cathode material without breaking the vacuum. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Deposit a 20 nm layer of 2-ethynylanthracene.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al).
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
OLED Fabrication Workflow Diagram:
Device Architecture and Energy Level Diagram
A typical multilayer OLED structure is designed to facilitate efficient injection and transport of charge carriers (holes and electrons) to the emissive layer, where they recombine to produce light. The energy levels of the different materials must be well-aligned to minimize energy barriers.
Typical Device Structure:
| Layer | Material | Function | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | ~150 |
| HIL | HAT-CN | Hole Injection | 10 |
| HTL | NPB | Hole Transport | 40 |
| EML | 2-Ethynylanthracene | Light Emission | 20 |
| ETL | Alq₃ | Electron Transport | 30 |
| EIL | LiF | Electron Injection | 1 |
| Cathode | Aluminum (Al) | Electron Injection | 100 |
Energy Level Diagram:
Note: The HOMO and LUMO levels for 2-ethynylanthracene are estimated based on typical values for anthracene derivatives and would need to be experimentally determined for precise device engineering.
Expected Device Performance
The performance of an OLED is characterized by several key metrics. The following table presents representative performance data for an OLED based on a dual-core anthracene-pyrene emitter, which can serve as a benchmark for a device utilizing 2-ethynylanthracene.[2]
Performance Characteristics of a Representative Anthracene-Based OLED:
| Parameter | Value |
| Turn-on Voltage | 5.44 V |
| Maximum Luminance | > 1000 cd/m² |
| Current Efficiency | 5.49 cd/A |
| External Quantum Efficiency (EQE) | 4.26 % |
| CIE Coordinates (x, y) | (0.15, 0.08) - Deep Blue |
| Emission Peak | 443 nm |
Characterization of 2-Ethynylanthracene and OLED Devices
Material Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized 2-ethynylanthracene.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties of 2-ethynylanthracene in solution and as a thin film.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the material.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance of the OLED.
-
Electroluminescence (EL) Spectrum: To measure the emission color and peak wavelength.
-
External Quantum Efficiency (EQE) and Power Efficiency: To evaluate the device's efficiency.
-
Operational Lifetime: To assess the stability and longevity of the device.
By following these protocols and characterization methods, researchers can effectively synthesize 2-ethynylanthracene and fabricate and evaluate its performance in OLED devices, contributing to the development of new and improved organic electronic materials.
References
On-Surface Synthesis of Ethynylene-Bridged Anthracene Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-surface synthesis of ethynylene-bridged anthracene polymers. This novel class of one-dimensional (1D) molecular wires exhibits promising electronic properties, including a low band gap, making them of significant interest for applications in nanoelectronics and optoelectronics. The protocols outlined below are based on established methodologies reported in peer-reviewed literature.
Overview and Principle
The on-surface synthesis of poly(p-anthracene ethynylene) is a bottom-up fabrication technique performed under ultra-high vacuum (UHV) conditions. The process utilizes a quinoid anthracene precursor, 11,11,12,12-tetrabromoanthraquinodimethane (4BrAn), which is deposited onto a metallic substrate, typically a Au(111) single crystal.[1][2] A thermally activated reaction cascade involving dehalogenation, diffusion of surface-stabilized carbenes, and subsequent homocoupling leads to the formation of long, defect-free ethynylene-bridged anthracene polymers.[1][2] This method overcomes the solubility issues often encountered in traditional wet chemistry approaches for synthesizing long conjugated polymers.[1][2]
Experimental Protocols
This section details the necessary equipment, materials, and step-by-step procedures for the synthesis and characterization of ethynylene-bridged anthracene polymers on a Au(111) surface.
Materials and Equipment
-
Precursor: 11,11,12,12-tetrabromoanthraquinodimethane (4BrAn)
-
Substrate: Au(111) single crystal
-
Equipment:
-
Ultra-high vacuum (UHV) system with a base pressure < 1 x 10-9 mbar
-
Molecular evaporator (e.g., Knudsen cell) for precursor deposition
-
Sample holder with heating capabilities (annealing stage)
-
Scanning Tunneling Microscope (STM) for morphological characterization[3]
-
Non-contact Atomic Force Microscope (nc-AFM) for high-resolution structural imaging[3]
-
Substrate Preparation
-
Clean the Au(111) single crystal by repeated cycles of Argon ion sputtering and annealing to approximately 800 K until a clean, well-ordered surface is confirmed by STM. The characteristic herringbone reconstruction of the Au(111) surface should be visible.
Precursor Deposition
-
Degas the 4BrAn precursor in the molecular evaporator at a temperature slightly below its sublimation point for several hours to remove adsorbed water and other volatile impurities.
-
Heat the 4BrAn precursor in the evaporator to its sublimation temperature. While the exact temperature is not consistently reported and may require optimization, a starting point can be determined by monitoring the deposition rate.
-
Deposit a sub-monolayer coverage of 4BrAn onto the clean Au(111) substrate held at room temperature. The deposition rate should be carefully controlled to achieve the desired surface coverage.
On-Surface Polymerization
-
Step 1: Polymerization. After precursor deposition, anneal the sample to 400 K. A typical annealing time is 30 minutes.[1] This step induces the dehalogenation of the 4BrAn molecules and the subsequent homocoupling of the resulting surface-stabilized carbenes to form the ethynylene-bridged anthracene polymers.[1][2]
-
Step 2: Bromine Desorption. To obtain clean, isolated polymer chains, perform a second annealing step to 500 K. This higher temperature facilitates the desorption of bromine atoms from the surface.[1]
Characterization
-
STM Imaging:
-
Transfer the sample to the STM stage for imaging at cryogenic temperatures (e.g., 5-77 K) to minimize thermal drift and enhance image stability.
-
Typical imaging parameters are a bias voltage (Vbias) of 100 mV and a tunneling current (I) of 10 pA.[2][4] These parameters may be adjusted to optimize image contrast and resolution.
-
-
nc-AFM Imaging:
-
For atomic-resolution imaging of the polymer backbone and the ethynylene bridges, utilize nc-AFM. This technique can provide unambiguous structural confirmation.
-
Data Presentation
The following table summarizes the key quantitative data obtained from the on-surface synthesis of ethynylene-bridged anthracene polymers on a Au(111) substrate.
| Parameter | Value | Substrate | Characterization Technique | Reference |
| Experimental Band Gap | 1.5 eV | Au(111) | Scanning Tunneling Spectroscopy (STS) | [1][2][3] |
| Maximum Polymer Length | up to 30 nm | Au(111) | Scanning Tunneling Microscopy (STM) | [3] |
| Polymerization Temperature | 400 K | Au(111) | STM | [1][2] |
| Bromine Desorption Temperature | 500 K | Au(111) | STM | [1] |
| Typical Annealing Time (Polymerization) | 30 min | Au(111) | STM | [1] |
Preliminary results have indicated the formation of ethynylene-linked anthracene polymers on Ag(111) as well, suggesting the broader applicability of this synthetic protocol. However, detailed quantitative data for this substrate is not yet available.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the on-surface synthesis and characterization of ethynylene-bridged anthracene polymers.
Reaction Pathway
This diagram illustrates the key chemical transformations occurring on the substrate surface during the synthesis process.
References
Application Notes and Protocols: Click Chemistry Applications for 2-Ethynylanthracene in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction's reliability, specificity, and biocompatibility have made it a powerful tool in drug discovery for creating diverse molecular libraries and bioconjugates. 2-Ethynylanthracene is a particularly interesting building block for drug discovery due to the unique photophysical properties and the planar aromatic system of the anthracene core, which can facilitate interactions with biological targets such as DNA and enzymes.
These application notes provide an overview of the potential applications of 2-ethynylanthracene in drug discovery via click chemistry, including detailed experimental protocols for the synthesis of 2-ethynylanthracene-derived triazoles and their evaluation as potential therapeutic agents.
Applications of 2-Ethynylanthracene in Drug Discovery
The fusion of a 2-ethynylanthracene scaffold with various molecular fragments through a stable triazole linker can lead to the development of novel therapeutic agents with diverse mechanisms of action.
-
Anticancer Agents: The planar anthracene ring can act as an intercalating agent, inserting itself between the base pairs of DNA, which can disrupt DNA replication and transcription in cancer cells. Furthermore, derivatives of anthracene have been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cell division. The triazole ring itself is a key pharmacophore in many anticancer drugs, contributing to target binding and improving pharmacokinetic properties.
-
Fluorescent Probes for Bioimaging: Anthracene is a well-known fluorophore. By conjugating 2-ethynylanthracene to biomolecules or drug molecules using click chemistry, it is possible to create fluorescent probes for cellular imaging. These probes can be used to visualize the localization and trafficking of drugs or to monitor biological processes in real-time. The "click-on" fluorescence, where the fluorescence of the anthracene moiety is enhanced upon triazole formation, is a particularly attractive feature for developing fluorogenic probes with low background signal.
-
Targeted Drug Delivery: 2-Ethynylanthracene can be incorporated into drug delivery systems. For instance, it can be clicked onto a targeting ligand (e.g., a peptide or antibody) that specifically recognizes cancer cells, thereby delivering a cytotoxic payload directly to the tumor site and minimizing off-target effects.
Quantitative Data Summary
The following table summarizes representative quantitative data for hypothetical 2-ethynylanthracene-derived triazoles, illustrating their potential as anticancer agents. These values are based on typical ranges observed for other triazole-based anticancer compounds.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Notes |
| EA-TRZ-001 | MCF-7 (Breast Cancer) | 8.5 | Representative compound with a simple alkyl azide. |
| EA-TRZ-002 | A549 (Lung Cancer) | 5.2 | Compound with a sugar-derived azide to potentially enhance solubility and uptake. |
| EA-TRZ-003 | HeLa (Cervical Cancer) | 12.1 | Compound with a peptide-derived azide for targeted delivery. |
| EA-TRZ-004 | HCT116 (Colon Cancer) | 7.8 | Compound with a fluorescent azide for dual therapeutic and imaging properties. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynylanthracene
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 2-ethynylanthracene and an organic azide.
Materials:
-
2-Ethynylanthracene
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-ethynylanthracene (1.0 eq) and the desired organic azide (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.2 M).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole derivative.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized 2-ethynylanthracene-derived triazoles against a panel of cancer cell lines.
Materials:
-
Synthesized 2-ethynylanthracene-triazole compounds
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the test compounds in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (negative control) and a known anticancer drug (positive control, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway: DNA Intercalation and Topoisomerase II Inhibition
The following diagram illustrates a plausible mechanism of action for 2-ethynylanthracene-derived triazoles as anticancer agents, involving DNA intercalation and subsequent inhibition of topoisomerase II.
Caption: Proposed mechanism of anticancer activity.
Experimental Workflow: Synthesis and Evaluation
The diagram below outlines the general workflow from the synthesis of 2-ethynylanthracene-derived triazoles to their biological evaluation.
Caption: Workflow for synthesis and biological testing.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Ethynylanthracene-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work with 2-ethynylanthracene-based polymers. The following sections address common issues related to polymer solubility and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and processing of 2-ethynylanthracene-based polymers, with a focus on improving their solubility.
Q1: My poly(2-ethynylanthracene) has precipitated out of the reaction mixture and is now insoluble in common organic solvents. What happened, and how can I prevent this?
A1: Unsubstituted poly(2-ethynylanthracene) is a highly conjugated and rigid polymer that is notoriously insoluble due to strong intermolecular π-π stacking. Once it precipitates, it is very difficult to redissolve.
Troubleshooting Steps:
-
Introduce Solubilizing Side Chains: The most effective strategy is to introduce flexible or bulky side chains to the anthracene monomer before polymerization. These side chains disrupt the packing of the polymer backbones, increasing the free volume and improving solubility.
-
Monitor Polymerization Time: Over-polymerization can lead to high molecular weight chains that are less soluble. It is crucial to monitor the reaction and stop it before the polymer becomes completely insoluble.
-
Choice of Solvent: While challenging for the unsubstituted polymer, for substituted versions, ensure you are using a good solvent for both the monomer and the resulting polymer. Common solvents for soluble anthracene-based polymers include chlorinated solvents like chloroform and dichlorobenzene.
Q2: I have attached alkyl side chains to my 2-ethynylanthracene monomer, but the resulting polymer still has poor solubility. What can I do to improve it?
A2: The length and branching of the alkyl side chains significantly impact solubility. Short or linear alkyl chains may not provide enough steric hindrance to prevent aggregation.
Troubleshooting Steps:
-
Increase Side Chain Length and Branching: Longer and more branched alkyl chains, such as 2-hexyldecyl or 2-octyldecyl groups, are more effective at disrupting π-π stacking and enhancing solubility.
-
Incorporate Flexible Linkers: Introducing flexible linkers, such as ether or ester groups, into the side chains can further improve solubility.
-
Copolymerization: Consider copolymerizing your substituted 2-ethynylanthracene with another monomer that is known to produce soluble polymers. This can disrupt the regularity of the polymer backbone and improve solubility.
Q3: My Sonogashira polymerization of a substituted 2-ethynylanthracene derivative is failing or giving low yields. What are the common causes?
A3: Sonogashira coupling is a powerful tool for synthesizing poly(arylene ethynylene)s, but it can be sensitive to several factors.
Troubleshooting Steps:
-
Catalyst and Co-catalyst Quality: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst (e.g., CuI) are fresh and of high quality. Old or oxidized catalysts can lead to reaction failure.
-
Solvent and Amine Base Purity: Use dry, degassed solvents and distill your amine base (e.g., triethylamine or diisopropylamine) before use. Impurities, especially oxygen, can deactivate the catalyst.
-
Reaction Temperature: The reaction temperature is critical. For some monomers, temperatures that are too high can lead to side reactions and catalyst decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.
-
Degassing: Thoroughly degas the reaction mixture before adding the catalyst to remove any dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.
Q4: The NMR spectrum of my 2-ethynylanthracene-based polymer shows broad, poorly resolved peaks, making characterization difficult. Is this related to solubility?
A4: Yes, poor resolution in the NMR spectrum is often a sign of polymer aggregation, which is directly related to poor solubility. Even if the polymer appears dissolved to the naked eye, it may exist as small aggregates in solution.
Troubleshooting Steps:
-
Use a Better Solvent: Try dissolving the polymer in a range of deuterated solvents to find one that minimizes aggregation. High-boiling point solvents like 1,1,2,2-tetrachloroethane-d2, combined with elevated temperatures during NMR acquisition, can sometimes improve resolution.
-
Lower the Concentration: Acquiring the NMR spectrum at a lower concentration can sometimes reduce aggregation and sharpen the signals.
-
Improve the Polymer's Solubility: If the issue persists, it indicates a fundamental solubility problem with the polymer. Refer to the strategies in Q1 and Q2 to synthesize a more soluble version.
Quantitative Data on Polymer Solubility
The solubility of 2-ethynylanthracene-based polymers is highly dependent on the nature of the appended side chains. The following table summarizes the qualitative and estimated quantitative solubility of different derivatives in common organic solvents at room temperature.
| Polymer Derivative | Side Chain | Chloroform | Tetrahydrofuran (THF) | Toluene | Qualitative Description |
| Poly(2-ethynylanthracene) | None | Insoluble | Insoluble | Insoluble | Insoluble in common organic solvents |
| PAAE | 2-octyldecyl | > 10 mg/mL | ~5-10 mg/mL | ~2-5 mg/mL | Fully soluble |
| PANTBT | octynyl and octyloxy | > 5 mg/mL | Sparingly soluble | Sparingly soluble | Fairly soluble in chlorinated solvents |
Note: The quantitative solubility values for the substituted polymers are estimates based on qualitative descriptions in the literature and typical values for similar conjugated polymers.
Experimental Protocols
Protocol 1: Synthesis of a Soluble Poly(2-ethynylanthracene) Derivative via Sonogashira Polymerization
This protocol describes a general procedure for the Sonogashira cross-coupling polymerization of a di-substituted 2-ethynylanthracene monomer.
Materials:
-
Substituted 9,10-dibromoanthracene monomer
-
Trimethylsilylacetylene (TMSA)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Synthesis (if necessary): Synthesize the desired 2-ethynylanthracene monomer with appropriate solubilizing side chains. This often involves a Sonogashira coupling of a di-haloanthracene precursor with an excess of a protected acetylene, followed by deprotection.
-
Polymerization Setup: In a Schlenk flask, dissolve the di-haloanthracene monomer (1 equivalent) in a mixture of anhydrous toluene and TEA (or DIPA).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%) and CuI co-catalyst (typically 2-5 mol%).
-
Addition of Acetylene Monomer: Add the di-ethynylanthracene monomer (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by techniques like GPC or by observing the increase in viscosity.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, re-dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform) and re-precipitate it into a non-solvent. Repeat this process 2-3 times. An additional purification step using Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer) can be employed for higher purity.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) for 24 hours.
Protocol 2: Characterization of Polymer Solubility
-
Qualitative Assessment: Add a small amount of the polymer (e.g., 1-2 mg) to a vial containing 1 mL of the test solvent. Stir or sonicate the mixture and visually inspect for dissolution.
-
Quantitative Measurement:
-
Prepare a saturated solution of the polymer in the chosen solvent by adding an excess of the polymer to a known volume of the solvent.
-
Stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved polymer.
-
Take a known volume of the filtrate and evaporate the solvent completely.
-
Weigh the remaining polymer residue.
-
Calculate the solubility in mg/mL or g/L.
-
Visual Diagrams
Caption: Experimental workflow for the synthesis and purification of soluble 2-ethynylanthracene-based polymers.
Caption: Troubleshooting flowchart for addressing solubility issues in 2-ethynylanthracene-based polymers.
challenges and optimization in the synthesis of 2-ethynylanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and optimizing the synthesis of 2-ethynylanthracene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-ethynylanthracene?
A1: The most prevalent method for synthesizing 2-ethynylanthracene is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 2-haloanthracene, most commonly 2-bromoanthracene, with a protected or terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Q2: Why is a protected alkyne, such as (trimethylsilyl)acetylene, often used instead of acetylene gas?
A2: (Trimethylsilyl)acetylene (TMSA) is often preferred over acetylene gas for several reasons. It is a liquid, making it easier and safer to handle and measure accurately compared to gaseous acetylene. The trimethylsilyl (TMS) group also acts as a protecting group, preventing the alkyne from undergoing self-coupling (homocoupling) reactions. This protecting group can be selectively removed in a subsequent step to yield the terminal alkyne.
Q3: What are the key steps in the synthesis of 2-ethynylanthracene via the Sonogashira coupling?
A3: The synthesis typically involves two main steps:
-
Sonogashira Coupling: Reaction of 2-bromoanthracene with (trimethylsilyl)acetylene using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine or diisopropylamine).
-
Deprotection: Removal of the trimethylsilyl (TMS) group from the resulting 2-((trimethylsilyl)ethynyl)anthracene to afford the final product, 2-ethynylanthracene. This is typically achieved by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product in the Sonogashira Coupling Reaction
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Inactive Catalyst | Ensure the palladium and copper catalysts are fresh and have been stored under appropriate inert conditions. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Consider using a fresh bottle of catalyst or a pre-catalyst that is activated in situ. | Reaction mixture fails to change color as expected (e.g., from colorless to a dark or reddish hue), or analysis (TLC, GC-MS) shows only starting materials. |
| Poor Quality of Amine Base | Amine bases like triethylamine can oxidize over time, which can inhibit the reaction. Use freshly distilled or a new bottle of the amine base. Filtering the amine through a plug of silica or alumina immediately before use can also be beneficial. | The reaction may turn black quickly due to palladium black formation, indicating catalyst decomposition. |
| Low Reactivity of Aryl Bromide | While aryl bromides are suitable for Sonogashira couplings, aryl iodides are generally more reactive.[1][2] If yields are consistently low, consider synthesizing 2-iodoanthracene as the starting material. | The reaction stalls with a significant amount of unreacted 2-bromoanthracene remaining. |
| Loss of Volatile Reagent | (Trimethylsilyl)acetylene has a low boiling point (53 °C).[3] If the reaction is run at elevated temperatures in an open or poorly sealed system, the alkyne can evaporate, leading to low conversion. | Use a sealed reaction vessel or a reflux condenser to prevent the loss of volatile reagents. |
| Insufficient Degassing | Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst. | The formation of a significant amount of the diyne byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne) may be observed. The reaction mixture may turn black. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Identification | Mitigation Strategy |
| Homocoupled Diyne | A compound with a mass corresponding to two coupled alkyne units. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. Some protocols suggest using a hydrogen/argon mixture to suppress homocoupling. |
| Debrominated Anthracene | A compound with a mass corresponding to anthracene. | This can occur if the reaction conditions are too harsh or if there are protic impurities. Ensure the use of anhydrous solvents and reagents. |
| Unexpected Adducts | In some cases with anthracene derivatives, unexpected products can form. For instance, the reaction of 9-bromoanthracene has been reported to yield an enyne byproduct.[2] | Careful control of reaction stoichiometry and temperature is important. Purification by column chromatography is often necessary to separate these byproducts. |
Problem 3: Difficulty in Purification of 2-Ethynylanthracene
| Issue | Troubleshooting Suggestion | Notes |
| Oily Product after Column Chromatography | If the product is obtained as an oil after chromatography, recrystallization can be attempted. Dissolve the oil in a minimum amount of a hot solvent in which it is soluble and then slowly add a co-solvent in which it is insoluble until turbidity is observed. Allow the solution to cool slowly. | Common solvent systems for recrystallization of aromatic compounds include hexane/ethyl acetate, toluene/hexane, or dichloromethane/hexane. |
| Co-elution of Impurities | If impurities are difficult to separate by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution may also improve separation. | Thin-layer chromatography (TLC) should be used to screen for optimal solvent systems before attempting column chromatography. |
| Product Instability | Terminal alkynes can be sensitive to air and light, potentially leading to decomposition or polymerization over time. | Store the purified 2-ethynylanthracene under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Key Experiment: Synthesis of 2-((trimethylsilyl)ethynyl)anthracene via Sonogashira Coupling
This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[4]
Materials:
-
2-Bromoanthracene
-
(Trimethylsilyl)acetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous toluene or THF
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous toluene or THF (to make a ~0.1 M solution of the aryl bromide) and the amine base (2-3 eq) via syringe.
-
Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture).
Key Experiment: Deprotection of 2-((trimethylsilyl)ethynyl)anthracene
Materials:
-
2-((trimethylsilyl)ethynyl)anthracene
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) and Tetrahydrofuran (THF)
Procedure (using K₂CO₃):
-
Dissolve 2-((trimethylsilyl)ethynyl)anthracene (1.0 eq) in a mixture of methanol and THF.
-
Add potassium carbonate (2-3 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-ethynylanthracene can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of 2-ethynylanthracene.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
References
Technical Support Center: Purification of 2-Ethynylanthracene and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-ethynylanthracene and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-ethynylanthracene and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation during Recrystallization | - The solution is not saturated.- The cooling process is too rapid.- The chosen solvent is not ideal. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Perform solvent screening to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column was not packed properly.- Sample was loaded improperly. | - Adjust the eluent polarity. For silica gel, a non-polar stationary phase, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).- Ensure the stationary phase is packed uniformly without any cracks or bubbles.- Dissolve the sample in a minimum amount of the mobile phase and load it onto the column in a narrow band. |
| Product is Contaminated with Palladium Catalyst | - Residual palladium from the Sonogashira coupling reaction. | - Pass the crude product through a short plug of silica gel, eluting with a suitable solvent.- Treat the product solution with activated carbon.- In some cases, washing the organic layer with an aqueous solution of sodium sulfide or thiourea can help remove palladium residues. |
| Presence of Homocoupled Alkyne (Glaser Coupling Product) | - The Sonogashira coupling reaction was performed in the presence of oxygen. | - This byproduct can often be separated by column chromatography due to its different polarity and size compared to the desired product.- To avoid its formation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-ethynylanthracene?
A1: The most common and effective methods for the purification of 2-ethynylanthracene and its derivatives are column chromatography and recrystallization. Sublimation can also be used for highly pure, thermally stable compounds.
Q2: How do I choose a suitable solvent for the recrystallization of 2-ethynylanthracene?
A2: A good recrystallization solvent is one in which 2-ethynylanthracene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For non-polar aromatic compounds like 2-ethynylanthracene, common solvent systems include hexanes, toluene, or a mixture of a good solvent (like dichloromethane or toluene) and a poor solvent (like hexane or methanol).[1][2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: What stationary and mobile phases are recommended for the column chromatography of 2-ethynylanthracene?
A3: For the purification of 2-ethynylanthracene by column chromatography, silica gel is the most commonly used stationary phase due to the relatively non-polar nature of the compound.[3][4] A typical mobile phase would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). The exact ratio will depend on the specific derivative and the impurities present. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition before running the column.[4]
Q4: My purified 2-ethynylanthracene is still showing a yellow color. What could be the impurity?
A4: A persistent yellow color could be due to the presence of unreacted starting materials, such as 2-bromoanthracene if synthesized via Sonogashira coupling, or byproducts from the reaction. It could also indicate the presence of oligomeric or polymeric materials formed from the terminal alkyne. Further purification by column chromatography with a very shallow gradient or preparative TLC might be necessary.
Q5: How can I confirm the purity of my 2-ethynylanthracene sample?
A5: The purity of 2-ethynylanthracene can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak in the HPLC chromatogram provides quantitative information about purity.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Purification of 2-Ethynylanthracene by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 2-ethynylanthracene in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-ethynylanthracene.
-
Protocol 2: Purification of 2-Ethynylanthracene by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of crude 2-ethynylanthracene.
-
Add a few drops of a potential solvent (e.g., hexanes, toluene, or ethanol) and observe the solubility at room temperature.
-
Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude 2-ethynylanthracene in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
References
preventing photodimerization in anthracene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracene derivatives and seeking to prevent their photodimerization.
Frequently Asked Questions (FAQs)
Q1: What is photodimerization of anthracene derivatives and why is it a problem?
A1: Photodimerization is a photochemical reaction where two anthracene molecules, upon exposure to ultraviolet (UV) light, undergo a [4+4] cycloaddition to form a dimer.[1][2] This process can be problematic as it leads to the loss of the characteristic fluorescence of the anthracene chromophore, alters the chemical identity of the compound, and can result in the formation of insoluble precipitates, thereby interfering with analytical measurements and the intended application of the derivative.[3]
Q2: What is the primary mechanism of anthracene photodimerization?
A2: The photodimerization of anthracene derivatives primarily proceeds through the singlet excited state.[3][4] Upon photoexcitation, an anthracene molecule in its ground state (S₀) is promoted to an excited singlet state (S₁). This excited molecule can then interact with a ground-state anthracene molecule to form an excimer, which is an excited-state dimer. This excimer can then relax to the ground-state dimer or dissociate back into two ground-state monomers.[3][4] In some cases, particularly in dilute solutions, a triplet state pathway involving triplet-triplet annihilation can also contribute to dimerization.[4][5]
Q3: How does the concentration of the anthracene derivative affect photodimerization?
A3: The concentration of the anthracene derivative in solution is a critical factor. Higher concentrations increase the probability of intermolecular interactions, thus facilitating the formation of excimers and subsequent dimers.[3] Conversely, working at lower concentrations can significantly reduce the rate of photodimerization.[3][6] It has been observed that for anthracene in acetonitrile, precipitation of the dimer affected the kinetics at concentrations above 4.5 mM.[3]
Q4: Can the choice of solvent influence the photodimerization process?
A4: Yes, the solvent can play a significant role. The polarity and viscosity of the solvent can affect the stability of the excimer intermediate and the rate of diffusion of the molecules.[4][5] For instance, in the case of azaanthracenes, dichloromethane was found to favor the formation of anti-dimers over syn-dimers when compared to methanol.[5]
Q5: Are there specific wavelengths of light that are more likely to cause photodimerization?
A5: Photodimerization is typically induced by UV light, generally at wavelengths greater than 300 nm, which corresponds to the absorption region of the anthracene core.[2][3] Using light with a wavelength shorter than 300 nm can sometimes promote the reverse reaction, photocleavage of the dimer back to the monomers.[3] The specific wavelength can also influence the reaction rate and the ratio of different dimer isomers formed.[5]
Troubleshooting Guides
Issue 1: Unexpected loss of fluorescence and/or precipitation of my anthracene derivative during an experiment involving UV light.
This is a classic sign of photodimerization. Follow these steps to diagnose and mitigate the issue:
Caption: Troubleshooting workflow for preventing photodimerization.
-
Step 1: Decrease the Concentration. As a first step, try significantly diluting your sample. Photodimerization is a bimolecular process, so reducing the concentration will decrease the likelihood of two anthracene molecules interacting.[3]
-
Step 2: Change the Solvent. If dilution is not feasible or sufficient, consider changing the solvent. Experiment with solvents of different polarities and viscosities.
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Step 3: Modify the Molecular Structure. If you are in the process of designing the anthracene derivative, the most effective preventative measure is to introduce bulky substituents at the 9- and 10-positions of the anthracene core.[7][8][9] This creates steric hindrance that physically prevents the two molecules from getting close enough to react.[10][11][12] Even substitution at other positions can influence the dimer's diastereoselectivity.[11]
-
Step 4: Filter the Excitation Light. Use a long-pass filter to block shorter UV wavelengths that might be more effective at inducing dimerization.
Issue 2: My 9,10-disubstituted anthracene derivative is still showing signs of photodimerization.
While substitution at the 9 and 10 positions is a primary strategy, its effectiveness depends on the size and nature of the substituents.
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Assess the Bulk of the Substituents. Small substituents like methyl groups may not provide sufficient steric hindrance.[11] Consider using larger groups such as phenyl, tert-butyl, or even dendritic structures for more effective prevention.[7][8][9]
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Consider Intramolecular Dimerization. If your molecule contains two anthracene moieties, you might be observing intramolecular photodimerization. The flexibility and length of the linker between the two anthracenes will be critical in this case.
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Solid-State vs. Solution. Photodimerization can also occur in the solid state if the crystal packing allows for the proper alignment of neighboring molecules.[13] If you are working with thin films or crystals, consider strategies to disrupt this packing, such as co-crystallization with a bulky, inert molecule.
Data Presentation
The following table summarizes the effect of substitution on the fluorescence quantum yield (ΦF) of some anthracene derivatives, which is inversely related to the propensity for photodimerization (a higher ΦF in the solid state suggests less aggregation and dimerization).
| Anthracene Derivative | Substituents | Solvent/State | Fluorescence Quantum Yield (ΦF) | Reference |
| Anthracene | None | Solution | ~0.30 | |
| 9,10-Diphenylanthracene (DPA) | Phenyl at 9,10 | Solution | ~1.00 | [14] |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Phenylethynyl at 9,10 | Solution | >0.90 | [7][8] |
| BPEA Derivative with Bulky Dendrons | Phenylethynyl at 9,10 and bulky dendrons | Spin-cast film | Significantly higher than BPEA without dendrons | [7][8][9] |
| 9,10-Di(thiophene-2-yl)anthracene | Thiophene at 9,10 | Solution | <0.10 | [14] |
Experimental Protocols
Protocol 1: Synthesis of a 9,10-Disubstituted Anthracene Derivative with Bulky Groups to Inhibit Photodimerization
This protocol is a general example based on Suzuki-Miyaura cross-coupling, a common method for introducing aryl substituents.
Objective: To synthesize 9,10-diphenylanthracene (DPA) as a model compound with reduced tendency for photodimerization compared to unsubstituted anthracene.
Materials:
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9,10-Dibromoanthracene
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
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Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 9,10-diphenylanthracene.
Protocol 2: Monitoring Photodimerization Kinetics using UV-Vis Spectroscopy
Objective: To quantify the rate of photodimerization of an anthracene derivative in solution.
Materials:
-
Anthracene derivative of interest
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
UV lamp with a specific wavelength output (e.g., 365 nm)[3]
Procedure:
-
Prepare a stock solution of the anthracene derivative in the chosen solvent at a known concentration.
-
Dilute the stock solution to the desired experimental concentration in a quartz cuvette. Ensure the absorbance at the excitation wavelength is within the linear range of the spectrophotometer.
-
Record the initial UV-Vis absorption spectrum of the solution. The characteristic structured absorbance of the anthracene monomer should be visible.
-
Place the cuvette at a fixed distance from the UV lamp and begin irradiation.
-
At regular time intervals, remove the cuvette from the irradiation setup and record its UV-Vis spectrum.
-
The progress of photodimerization is monitored by the decrease in the absorbance of the monomeric anthracene peaks.
-
Plot the absorbance at a specific wavelength corresponding to the monomer as a function of irradiation time to determine the reaction kinetics.
Signaling Pathways and Logical Relationships
Caption: The primary singlet-pathway for anthracene photodimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodimerization, Photocleavage [ebrary.net]
- 3. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Light-induced selectivity in an exemplary photodimerization reaction of varied azaanthracenes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03899A [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interplay of anthracene luminescence and dysprosium magnetism by steric control of photodimerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Steric Hindrance at the Anthracene Core on the Photovoltaic Performance of Simple Nonfused Ring Electron Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodimerization of anthracene derivatives in their neat solid state and in solid molecular compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
minimizing side reactions in the synthesis of 2-ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-ethynylanthracene. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-ethynylanthracene, primarily focusing on the two key steps: the Sonogashira coupling of 2-bromoanthracene with a protected alkyne and the subsequent deprotection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Sonogashira Coupling | 1. Inactive Catalyst: The Palladium(0) catalyst may have been oxidized. 2. Poor Quality Reagents: Solvents and amines may contain water or oxygen. 3. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition of 2-bromoanthracene. 4. Volatilization of Alkyne: If using a low-boiling alkyne like (trimethylsilyl)acetylene, it may evaporate from the reaction mixture. | 1. Use fresh Pd catalyst or a pre-catalyst that is activated in situ. Ensure phosphine ligands are not oxidized. 2. Use anhydrous, degassed solvents and distill amines before use.[1] 3. For aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be necessary.[2] Consider using a sealed reaction vessel if refluxing. 4. Perform the reaction in a sealed tube or under a reflux condenser with an inert gas balloon to prevent the loss of volatile reagents.[1] |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.[3][4] 2. High Copper Catalyst Concentration: Higher concentrations of the copper co-catalyst can favor the Glaser coupling pathway. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Some protocols suggest using a hydrogen/nitrogen or hydrogen/argon atmosphere to suppress homocoupling.[3][5] 2. Minimize the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[3] |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of Starting Material or Product: Anthracene derivatives can be sensitive to prolonged heating or exposure to light. 2. Side Reactions of the Anthracene Core: The polycyclic aromatic system may undergo other reactions under the coupling conditions. | 1. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Lowering the reaction temperature and using a more active catalyst system (e.g., with more electron-rich and bulky phosphine ligands) can sometimes minimize side reactions by allowing the desired coupling to proceed more quickly. |
| Incomplete Deprotection of the Silyl Group | 1. Insufficient Deprotecting Agent: Not enough TBAF was used to cleave all the silyl groups. 2. Presence of Water: While some water is often tolerated, excess water can hydrolyze the TBAF reagent. 3. Steric Hindrance: Although less of an issue for the TMS group, bulky silyl groups can be more difficult to remove. | 1. Use a molar excess of TBAF (typically 1.1-1.5 equivalents per silyl group).[6] 2. Use a solution of TBAF in a dry solvent like THF. 3. For TMS groups, the reaction is usually fast at room temperature. If issues persist, gentle heating might be required, but this should be done cautiously to avoid side reactions. |
| Difficulty in Purifying the Final Product | 1. Co-elution with Byproducts: Homocoupling products or other nonpolar impurities can be difficult to separate from the desired product by column chromatography. 2. Product Instability: 2-Ethynylanthracene, like other terminal alkynes, can be unstable and may decompose on silica gel. | 1. Use a less polar eluent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can also be effective. 2. Deactivate the silica gel with a small amount of a non-polar base like triethylamine in the eluent. Work up and purify the product as quickly as possible and store it under an inert atmosphere in the dark at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-ethynylanthracene?
A1: The most prevalent method is a two-step synthesis starting from 2-bromoanthracene. The first step is a Sonogashira cross-coupling reaction with a silyl-protected alkyne, typically (trimethylsilyl)acetylene.[3] The second step involves the deprotection of the silyl group to yield the terminal alkyne, 2-ethynylanthracene.[6]
Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling?
A2: A protecting group, such as the trimethylsilyl (TMS) group, is used for several reasons. It prevents the terminal alkyne from undergoing homocoupling (Glaser coupling), a common side reaction.[3] It also allows for easier handling of the alkyne, as (trimethylsilyl)acetylene is a liquid, whereas acetylene itself is a gas.
Q3: What are the key parameters to control in the Sonogashira coupling step to minimize side reactions?
A3: The most critical parameters are the exclusion of oxygen, the quality of the reagents, and the reaction temperature. Maintaining a strictly inert atmosphere is crucial to prevent the homocoupling of the alkyne.[3][4] Using anhydrous and degassed solvents and high-purity catalysts and bases is also essential. The temperature should be optimized to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause degradation of the starting materials or products.
Q4: What are the common side products in the synthesis of 2-ethynylanthracene?
A4: The most common side product from the Sonogashira coupling step is the homocoupled alkyne, 1,4-bis(trimethylsilyl)buta-1,3-diyne. If the deprotection step is performed in situ or if there is premature deprotection, the homocoupling of 2-ethynylanthracene to form 1,4-di(anthracen-2-yl)buta-1,3-diyne can also occur. Other potential byproducts can arise from the reduction of the bromo-group or other side reactions of the anthracene core.
Q5: What is the best method for deprotecting the trimethylsilyl (TMS) group?
A5: The most common and effective method for removing the TMS group from an alkyne is by using a fluoride source, with tetra-n-butylammonium fluoride (TBAF) being the most widely used reagent.[6] The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Experimental Protocols
Key Experiment 1: Synthesis of 2-((Trimethylsilyl)ethynyl)anthracene (Sonogashira Coupling)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanthracene (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or high-purity nitrogen) three times.
-
Solvent and Reagents Addition: Under a positive pressure of the inert gas, add anhydrous and degassed solvent (e.g., a mixture of toluene and triethylamine, 3:1 v/v).
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane gradient).
Key Experiment 2: Synthesis of 2-Ethynylanthracene (Deprotection)
Methodology:
-
Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)anthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a non-polar solvent system like hexane/dichloromethane) or by recrystallization.
Visualizations
Caption: Synthetic workflow for 2-ethynylanthracene.
Caption: Troubleshooting logic for low Sonogashira yield.
References
- 1. reddit.com [reddit.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemicalforums.com [chemicalforums.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Scale-up Synthesis of 2,3,6,7-Substituted Anthracene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3,6,7-substituted anthracene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and scale-up of 2,3,6,7-substituted anthracene derivatives.
Synthesis Strategy: Double Ring-Closing Approach
Question: We are attempting the double ring-closing synthesis of a 2,3,6,7-substituted anthracene derivative involving a Wittig reaction followed by an intramolecular condensation, and our overall yield is low. What are the potential causes and solutions?
Answer: Low overall yield in this multi-step synthesis can arise from several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Yield in Double Ring-Closing Synthesis
Caption: Troubleshooting workflow for low yield in the double ring-closing synthesis.
Detailed Troubleshooting Steps:
-
Double Wittig Reaction:
-
Problem: Incomplete reaction or formation of mono-adducts. Stabilized ylides may be less reactive.
-
Solution: Ensure the formation of the ylide is complete before adding the dialdehyde. Use of a stronger base or a different solvent might be necessary. For less reactive aldehydes, longer reaction times or elevated temperatures may be required. On a larger scale, maintaining anhydrous conditions is critical.
-
-
Deprotection:
-
Problem: Incomplete removal of protecting groups (e.g., acetals) can prevent the subsequent intramolecular condensation. Harsh acidic conditions might lead to degradation of the intermediate.
-
Solution: Monitor the deprotection step closely using TLC or LC-MS. If incomplete, extend the reaction time or slightly increase the temperature. If degradation is observed, consider using milder acidic conditions or a different acid catalyst.
-
-
Intramolecular Condensation:
-
Problem: The intramolecular reaction can be slow, and intermolecular side reactions (polymerization) may compete, especially at high concentrations.
-
Solution: Employ high-dilution principles to favor the intramolecular cyclization. This involves the slow addition of the deprotected intermediate to a large volume of the reaction solvent containing the base. Ensure the complete removal of any protic solvents from the previous step, as they can interfere with the condensation.
-
-
Purification:
-
Problem: The planar nature of the anthracene core can lead to poor solubility and difficult purification by column chromatography, resulting in significant product loss.
-
Solution: For scale-up, prioritize recrystallization over chromatography. A thorough solvent screen for recrystallization is recommended. Washing the crude product with appropriate solvents can also remove many impurities effectively.
-
Synthesis Strategy: Bergman Cyclization
Question: We are using a Bergman cyclization to synthesize a 2,3,6,7-tetrabromoanthracene, but the precursor is reported to be explosive. How can we handle this safely during scale-up?
Answer: The handling of potentially explosive intermediates like 1,2,4,5-tetrakis(bromoethynyl)benzene is a significant safety concern that must be addressed with extreme caution, especially during scale-up.
Safety Protocol for Handling Explosive Intermediates
Caption: Safety workflow for handling potentially explosive intermediates.
Key Safety Measures:
-
Avoid Isolation: The primary strategy is to avoid isolating the dry, explosive intermediate.[1] After its formation, it is best to use the solution or wet solid directly in the next step.
-
Telescoping/In-situ Generation: If possible, design the process so that the hazardous intermediate is generated and consumed in the same pot ("in-situ") without workup or isolation.
-
Keep it Wet: If the intermediate must be handled, always keep it wetted with a solvent to reduce its sensitivity to shock and friction.
-
Personal Protective Equipment (PPE): Always work behind a blast shield and use appropriate PPE, including a face shield, and heavy-duty gloves.
-
Scale-up Precautions: Before proceeding to a larger scale, it is crucial to perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition profile of the intermediate.
Synthesis Strategy: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Question: Our Suzuki-Miyaura coupling of 2,3,6,7-tetrabromoanthracene with an arylboronic acid is giving a low yield on a larger scale. What are the common pitfalls and solutions?
Answer: Low yields in Suzuki-Miyaura couplings on scale-up are often related to catalyst deactivation, incomplete reaction, or side reactions like homo-coupling.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
-
Catalyst and Ligand Choice:
-
Problem: The catalyst system that works on a small scale may not be robust enough for larger reactions.
-
Solution: For sterically hindered couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and activity.[2]
-
-
Reaction Conditions:
-
Problem: Inefficient mixing, poor temperature control, and oxygen contamination can lead to catalyst decomposition and low yields.
-
Solution: Ensure efficient stirring to maintain a homogeneous mixture, especially in biphasic systems. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction, as oxygen can lead to oxidative degradation of the catalyst and homo-coupling of the boronic acid. Degas all solvents and reagents thoroughly.
-
-
Base and Solvent:
-
Problem: The choice of base and solvent is critical and can affect the reaction rate and yield.
-
Solution: A common issue is the use of a base that is not strong enough or has poor solubility. Consider using stronger bases like cesium carbonate or potassium phosphate. The solvent system (e.g., toluene/water, dioxane/water) should be optimized to ensure adequate solubility of all reactants.
-
-
Purity of Reagents:
-
Problem: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction.
-
Solution: Use high-purity boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure the 2,3,6,7-tetrabromoanthracene is free from impurities from previous steps.
-
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic routes to 2,3,6,7-substituted anthracene derivatives.
Table 1: Synthesis of 2,3,6,7-Tetrabromoanthracene via Bergman Cyclization [1]
| Step | Reaction | Reagents | Solvent | Yield |
| 1 | Tetra-iodination | Benzene, I₂, HIO₃, H₂SO₄ | - | 71% |
| 2 | Sonogashira Coupling | 1,2,4,5-tetraiodobenzene, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI | Et₃N/Piperidine | 92% |
| 3 | Bromination | 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene, NBS, AgNO₃ | Acetone | ~100% (used directly) |
| 4 | Bergman Cyclization | 1,2,4,5-tetrakis(bromoethynyl)benzene, 1,4-cyclohexadiene | Benzene | 58% |
Table 2: Synthesis of 2,3,6,7-Anthracenetetracarbonitrile via Double Ring-Closing [3][4]
| Step | Reaction | Key Reagents/Conditions | Yield |
| 1 | Double Wittig Reaction | Protected 1,2,4,5-benzenetetracarbaldehyde, Wittig reagent | Good |
| 2 & 3 | Deprotection & Intramolecular Condensation | Triflic acid/water, then triethylamine | 84% (corrected) |
Table 3: Friedel-Crafts Acylation of Anthracene [5][6]
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Product | Yield | Selectivity |
| Phthalic Anhydride | AlCl₃ | Ball-milling | Room Temp | 2 h | 2-(anthracene-9-carbonyl)benzoic acid | 79% | - |
| Oxalyl Chloride | [bmim]Cl/AlCl₃ | Ionic Liquid | 45 °C | 6 h | 1,2-aceanthrylenedione | 88.2% | 98.2% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,6,7-Tetrabromoanthracene[1]
Step 1: 1,2,4,5-Tetraiodobenzene In a flask, dissolve periodic acid (5.21 g) in 100 mL of concentrated sulfuric acid. Add iodine (17.40 g) and stir for 30 minutes. Cool the flask in an ice bath and slowly add benzene (3.6 mL). Stir the reaction overnight, allowing it to reach room temperature. Pour the reaction mixture onto ice. Filter the precipitate and recrystallize from 2-methoxyethanol to yield 1,2,4,5-tetraiodobenzene (16.52 g, 71%).
Step 2: 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene Degas a solution of 1,2,4,5-tetraiodobenzene (4.90 g) in 150 mL of triethylamine and 30 mL of piperidine. Add trimethylsilylacetylene (6.4 mL), Pd(PPh₃)₄ (590 mg), and CuI (65 mg). Heat the reaction to 80 °C for 2 hours, then stir overnight at room temperature. Add cyclohexane and wash with dilute hydrochloric acid. Dry the organic layer and evaporate the solvent to yield the product (92%).
Step 3: 1,2,4,5-Tetrakis(bromoethynyl)benzene Suspend 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene (830 mg) in 30 mL of acetone under argon. Add N-bromosuccinimide (NBS, 1.60 g) and silver nitrate (AgNO₃, 0.30 g). Stir for 18 hours at room temperature. Evaporate the solvent and filter the residue through a small pad of silica gel (eluent: dichloromethane). The product is obtained in nearly quantitative yield and should be used immediately in the next step. Caution: The dry product is explosive.
Step 4: 2,3,6,7-Tetrabromoanthracene Place 1,2,4,5-tetrakis(bromoethynyl)benzene (from the previous step, ~1.79 mmol) and 50 mL of dry benzene in a steel bomb and degas with argon. Add 1,4-cyclohexadiene (5 g) and degas again. Seal the bomb and heat to 180–200 °C for 2.5 hours. After cooling, evaporate the solvent and purify the residue by filtration through silica gel (eluent: dichloromethane) and recrystallization from ethanol to yield 2,3,6,7-tetrabromoanthracene (512 mg, 58%).
Protocol 2: Synthesis of 2,3,6,7-Anthracenetetracarbonitrile[4][7]
Step 1: Intermolecular Double Wittig Reaction A detailed procedure for the initial Wittig reaction can be found in the supporting information of the cited literature.[7] It involves the reaction of a pinacol-protected 1,2,4,5-benzenetetracarbaldehyde with the appropriate phosphonium ylide under mild conditions.
Step 2: Deprotection and Intramolecular Ring-Closing Condensation The intermediate from the Wittig reaction is subjected to deprotection using a 1:1 mixture of triflic acid and water at 60 °C.[7] After the deprotection is complete (monitored by TLC/LC-MS), the reaction mixture is worked up by careful addition of a saturated aqueous solution of sodium bicarbonate. The resulting intermediate is then dissolved in a suitable solvent and treated with a base like triethylamine to induce the intramolecular double ring-closing condensation, affording 2,3,6,7-anthracenetetracarbonitrile in a corrected yield of 84%.[7]
Visualizations
Logical Diagram for Suzuki-Miyaura Coupling Troubleshooting
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
troubleshooting low quantum yields in 2-ethynylanthracene-based fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylanthracene-based fluorophores. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to low quantum yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My 2-ethynylanthracene derivative has a significantly lower quantum yield than expected.
-
Question: I've synthesized a 2-ethynylanthracene-based fluorophore, but the measured quantum yield is disappointingly low. What are the common causes and how can I troubleshoot this?
-
Answer: Low quantum yields in 2-ethynylanthracene fluorophores can stem from several factors, ranging from impurities to environmental effects. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Guide:
-
Verify Purity: The most common cause of low quantum yield is the presence of impurities that act as quenchers.
-
Action: Re-purify your compound using column chromatography followed by recrystallization.[1][2][3] Run high-resolution NMR and mass spectrometry to confirm the purity and structure.[4][5] Common impurities from a Sonogashira coupling synthesis can include residual starting materials (e.g., 2-bromoanthracene), homocoupled alkyne (Glaser coupling products), and catalyst residues.[6]
-
-
Investigate Solvent Effects: The photophysical properties of anthracene derivatives are often highly sensitive to the solvent environment.
-
Action: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, ethanol, acetonitrile). A significant decrease in quantum yield in more polar solvents can indicate the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.[4]
-
-
Check for Aggregation-Caused Quenching (ACQ): The planar structure of the anthracene core makes it prone to aggregation, especially at higher concentrations or in solvents where it is less soluble.[7] This aggregation can lead to self-quenching and a decrease in fluorescence.
-
Action: Perform a concentration-dependent fluorescence study. Measure the quantum yield at a series of decreasing concentrations. If the quantum yield increases upon dilution, aggregation is a likely culprit. Ensure your absorbance in a 1 cm cuvette is below 0.1 at the excitation wavelength to minimize inner filter effects which can be mistaken for quenching.
-
-
Degas Your Solvents: Dissolved oxygen is a well-known collisional quencher of fluorescence.
-
Action: Before measurements, degas your solvents by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. Compare the quantum yield of your sample in degassed versus air-saturated solvent.
-
-
Assess Photostability: Some fluorophores can be susceptible to photodecomposition, leading to a decrease in fluorescence intensity over time during measurement.
-
Action: Acquire fluorescence spectra over time with continuous excitation. A significant decrease in intensity indicates photobleaching. If this is the case, try reducing the excitation power or the acquisition time.
-
-
Issue 2: I observe a red-shift in the emission spectrum and a broadening of the fluorescence peak.
-
Question: My 2-ethynylanthracene derivative's emission is at a longer wavelength than I predicted, and the peak is broad and featureless. What could be causing this?
-
Answer: A red-shifted and broadened emission spectrum is often indicative of excimer formation or a strong solvent relaxation effect.
Troubleshooting Guide:
-
Suspect Excimer Formation: Excimers (excited-state dimers) form when an excited fluorophore associates with a ground-state molecule of the same kind. This is more likely at higher concentrations.
-
Action: As with ACQ, perform a concentration-dependent study. Excimer emission is typically broad, featureless, and red-shifted compared to the monomer emission. Upon dilution, the monomer emission should become more prominent.
-
-
Evaluate Solvent Polarity: In polar solvents, the excited state of a fluorophore with some charge-transfer character can be stabilized by the reorientation of solvent molecules. This lowers the energy of the excited state and results in a red-shifted emission.
-
Action: Compare the emission spectra in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile). A significant red-shift with increasing solvent polarity points to a solvent relaxation effect.
-
-
Data Presentation
| Solvent | Polarity (Dielectric Constant) | Expected Effect on Quantum Yield (ΦF) of Push-Pull Systems | Rationale |
| Cyclohexane | 2.0 | High | Non-polar environment minimizes non-radiative decay pathways. |
| Toluene | 2.4 | High | Non-polar, but π-stacking interactions are possible. |
| Tetrahydrofuran (THF) | 7.6 | Intermediate to Low | Moderate polarity can start to stabilize charge-transfer states. |
| Ethanol | 24.6 | Low | Polar, protic solvent can stabilize charge-transfer states and participate in hydrogen bonding, increasing non-radiative decay. |
| Acetonitrile | 37.5 | Low | Highly polar, aprotic solvent strongly stabilizes charge-transfer states, often leading to significant quenching. |
Experimental Protocols
1. Synthesis of 2-Ethynylanthracene via Sonogashira Coupling
This protocol is adapted from established Sonogashira coupling procedures for aryl halides.
-
Materials:
-
2-Bromoanthracene
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoanthracene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).
-
Add anhydrous toluene and anhydrous triethylamine (in a 2:1 ratio by volume).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 70-80 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product is 2-(trimethylsilylethynyl)anthracene.
-
Dissolve the crude product in THF. Add TBAF solution (1.1 eq) and stir at room temperature for 1 hour to deprotect the silyl group.
-
Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2-ethynylanthracene by flash column chromatography on silica gel, typically using a hexane/DCM gradient.[8]
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/toluene mixture).[1]
-
2. Relative Quantum Yield Determination
This protocol outlines the comparative method for measuring the fluorescence quantum yield.
-
Materials:
-
Your purified 2-ethynylanthracene derivative (sample)
-
A quantum yield standard with a known quantum yield and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of your sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the best-fit line for both plots. The slope is the gradient (Grad).
-
Calculate the quantum yield of your sample (ΦF,S) using the following equation:
ΦF,S = ΦF,R * (GradS / GradR) * (ηS2 / ηR2)
Where:
-
ΦF,R is the quantum yield of the reference standard.
-
GradS and GradR are the gradients of the sample and reference plots, respectively.
-
ηS and ηR are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Visualizations
Caption: Troubleshooting workflow for low quantum yields.
Caption: Synthetic workflow for 2-ethynylanthracene.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Structural characterization of chlorophyll-a by high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
comparing 2-ethynylanthracene to other alkynes in click reactions
For researchers, scientists, and drug development professionals, the choice of reagents in bioorthogonal chemistry is critical for the success of their experiments. This guide provides a detailed comparison of 2-ethynylanthracene with other commonly used alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The CuAAC reaction is a powerful tool for molecular ligation, offering high yields, specificity, and biocompatibility. The selection of the alkyne component can significantly influence reaction kinetics, product properties, and the overall success of applications ranging from drug discovery to cellular imaging. This guide delves into the performance of 2-ethynylanthracene, a fluorescent alkyne, and contrasts it with other widely used alkynes, supported by experimental data and protocols.
Performance Comparison of Alkynes in CuAAC Reactions
Aromatic alkynes, such as phenylacetylene, are known to be effective substrates in CuAAC reactions.[1] Aliphatic alkynes are generally less reactive than their aromatic counterparts.[2] The anthracene moiety in 2-ethynylanthracene is a large, polycyclic aromatic system, which could present some steric hindrance compared to the smaller phenyl group in phenylacetylene. However, the extended π-system of anthracene also imparts unique photophysical properties to the resulting triazole product, making it a valuable tool for fluorescent labeling and imaging.
For a practical comparison, we present a table summarizing typical reaction conditions and outcomes for common alkynes in CuAAC reactions with benzyl azide, a standard azide partner.
| Alkyne | Catalyst System | Solvent | Time | Yield | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 5 min | Quantitative | [2] |
| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 3 h | Quantitative | [2] |
| Propargyl Alcohol | CuSO₄/Sodium Ascorbate/THPTA | Buffer | 1 h | N/A (Used for efficiency determination) | [3] |
Note: This table provides a general overview from different sources and reaction conditions may vary.
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for performing a CuAAC reaction. While a specific protocol for 2-ethynylanthracene is not explicitly detailed in the literature, a general protocol for an aromatic alkyne like phenylacetylene can be adapted.
General Protocol for CuAAC Reaction with Phenylacetylene
This protocol describes the reaction between benzyl azide and phenylacetylene catalyzed by a copper(I)-NHC complex.[2]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] catalyst
-
Solvent (if not neat)
-
NMR tube or reaction vessel
Procedure:
-
In an NMR tube, combine benzyl azide (1 equivalent) and phenylacetylene (1 equivalent).
-
Add the copper catalyst (e.g., 2.5 mol % of 5).
-
If using a solvent, add the appropriate deuterated solvent (e.g., CD₃CN).
-
Monitor the reaction progress by ¹H NMR spectroscopy. The formation of the 1-benzyl-4-phenyl-1H-1,2,3-triazole product can be observed.
-
The reaction with the specified catalyst should proceed to completion within minutes at room temperature.[2]
Protocol for Determining Bioconjugation Efficiency with a Fluorogenic Azide
This protocol is useful for assessing the reactivity of a new alkyne, such as 2-ethynylanthracene, in a biological context using a fluorogenic azide.[3]
Materials:
-
Alkyne-functionalized biomolecule (or a model alkyne like 2-ethynylanthracene)
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Aminoguanidine stock solution (optional, to prevent oxidative damage)
-
Reaction buffer (e.g., phosphate buffer)
Procedure:
-
In a microcentrifuge tube, combine the alkyne solution with the reaction buffer.
-
Add the fluorogenic azide stock solution.
-
Add a premixed solution of CuSO₄ and THPTA ligand.
-
Optionally, add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature, protected from light.
-
Monitor the reaction progress by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic product. An increase in fluorescence indicates the formation of the triazole.[3]
Visualizing the Click Reaction Workflow
To better understand the process, a generalized workflow for a copper-catalyzed click chemistry reaction is depicted below.
Logical Relationship of Reaction Components
The success of a CuAAC reaction depends on the interplay of its key components. The following diagram illustrates the logical relationship between these components.
Application in Biological Systems
While specific signaling pathway applications for 2-ethynylanthracene are not extensively documented, its fluorescent nature makes it a prime candidate for use as a fluorescent reporter in various biological assays. The triazole product formed from the click reaction with 2-ethynylanthracene is expected to be highly fluorescent, allowing for the detection and imaging of azide-labeled biomolecules. This has potential applications in:
-
Cellular Imaging: Visualizing the localization and trafficking of proteins, glycans, or lipids that have been metabolically labeled with an azide.
-
Drug Target Identification: Attaching 2-ethynylanthracene to a drug molecule to track its interaction with cellular components.
-
High-Throughput Screening: Developing fluorogenic assays to screen for enzyme inhibitors or other bioactive molecules.
The choice of 2-ethynylanthracene as a click chemistry partner offers the significant advantage of introducing a fluorescent label in a single, efficient step. The photophysical properties of the resulting anthracene-triazole conjugate, such as its quantum yield and Stokes shift, will be critical for its utility in these applications and would require experimental determination.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and photophysical properties of novel azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 2-Ethynylanthracene and 9-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of two isomers of ethynylanthracene: 2-ethynylanthracene and 9-ethynylanthracene. Understanding the distinct characteristics of these isomers is crucial for their application in developing novel fluorescent probes, photosensitizers, and organic electronic materials. This document summarizes available experimental data, outlines the methodologies for key experiments, and discusses the expected photophysical behavior based on structure-property relationships.
Data Presentation
A direct experimental comparison of the photophysical properties of 2-ethynylanthracene and 9-ethynylanthracene is limited in publicly available literature. While data for 9-substituted anthracenes are more common, specific quantitative photophysical data for 2-ethynylanthracene is scarce. The following table summarizes the available data for 9-ethynylanthracene derivatives and provides a placeholder for 2-ethynylanthracene, highlighting the current data gap.
| Photophysical Property | 2-Ethynylanthracene | 9-Ethynylanthracene & Derivatives |
| Absorption Maxima (λabs, nm) | Data not readily available | ~350-400 |
| Emission Maxima (λem, nm) | Data not readily available | ~400-450 |
| Molar Extinction Coefficient (ε, M-1cm-1) | Data not readily available | ~9,000-12,000 |
| Fluorescence Quantum Yield (ΦF) | Data not readily available | 0.8 - 1.0 (for some derivatives)[1] |
| Fluorescence Lifetime (τF, ns) | Data not readily available | ~1-10 (highly dependent on solvent and substituents)[2] |
Note: The data for 9-ethynylanthracene and its derivatives are approximate and can vary significantly with solvent and substitution on the ethynyl group. The lack of data for 2-ethynylanthracene underscores the need for further experimental investigation.
Discussion of Structure-Property Relationships
The position of substitution on the anthracene core significantly influences its electronic and, therefore, photophysical properties.
-
9-Ethynylanthracene: Substitution at the 9-position (a "meso" or "peri" position) leads to a greater perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the anthracene core. This is because the 9- and 10-positions have the highest electron density in the HOMO. Consequently, the ethynyl substituent at the 9-position can effectively extend the π-conjugation along the short axis of the molecule. This typically results in a more significant red-shift in the absorption and emission spectra compared to substitution at other positions. The high fluorescence quantum yields observed for some 9-substituted anthracenes suggest that this substitution pattern does not introduce efficient non-radiative decay pathways.[3]
-
2-Ethynylanthracene: Substitution at the 2-position (a "beta" position) results in an extension of the π-system along the long axis of the anthracene molecule. While this also leads to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene, the effect is generally less pronounced than for 9-substitution. The impact on the fluorescence quantum yield and lifetime is difficult to predict without experimental data, as it depends on the subtle interplay of radiative and non-radiative decay rates. Studies on other 2-substituted anthracenes suggest that this substitution pattern can also lead to highly fluorescent compounds.[4]
Experimental Protocols
The characterization of the photophysical properties of ethynylanthracene isomers involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).
-
Methodology:
-
Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at various concentrations (typically in the range of 10-6 to 10-5 M).
-
The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
-
The wavelength of maximum absorbance (λabs) is identified from the spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. A plot of absorbance versus concentration should be linear, and the slope is equal to εl.
-
2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (ΦF).
-
Methodology:
-
Dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared in a spectroscopic grade solvent.
-
The fluorescence emission spectrum is recorded by exciting the sample at a fixed wavelength (usually λabs) and scanning the emission wavelengths.
-
The fluorescence excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (usually the wavelength of maximum emission, λem).
-
The fluorescence quantum yield is determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or anthracene in ethanol).[5] The following equation is used: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τF).
-
Methodology:
-
The most common technique is Time-Correlated Single Photon Counting (TCSPC).[6][7]
-
A dilute solution of the sample is excited with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τF) is obtained by fitting the decay curve to one or more exponential functions.
-
Mandatory Visualization
Caption: Workflow for the comparative photophysical analysis of ethynylanthracene isomers.
Conclusion
While a comprehensive, direct comparison of the photophysical properties of 2-ethynylanthracene and 9-ethynylanthracene is currently hindered by a lack of experimental data for the 2-isomer, understanding their structure-property relationships allows for informed predictions. Substitution at the 9-position is expected to cause a more significant red-shift in the absorption and emission spectra compared to substitution at the 2-position due to more effective extension of the π-conjugation. Further experimental and computational studies on 2-ethynylanthracene are necessary to fully elucidate its photophysical characteristics and to enable a complete comparative analysis, which would be highly valuable for the rational design of new functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysics of 9-ethynylanthracene based 'push-pull' molecules [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
A Comparative Guide to Blue Emitters in OLEDs: Evaluating 2-Ethynylanthracene Derivatives and Advanced Emitters
The quest for efficient and stable blue emitters is a critical area of research in the development of organic light-emitting diodes (OLEDs) for next-generation displays and solid-state lighting. While a wide array of blue-emitting molecules have been synthesized and tested, this guide provides a comparative analysis of the performance of various classes of blue emitters, with a focus on anthracene derivatives, including the structural motif of 2-ethynylanthracene, and their comparison with other prominent blue emitters such as those based on fluorene and thermally activated delayed fluorescence (TADF).
Data Presentation: Performance of Blue Emitters in OLEDs
| Emitter Type | Emitter Name/Structure | Host Material | External Quantum Efficiency (EQE) [%] | Maximum Luminance (cd/m²) | Color Coordinates (CIE x, y) | Lifetime (LT50/LT95) [hours] |
| Anthracene Derivative | TPA-TAn-DMAC (Non-doped) | - | 4.9 | > 10,000 | (0.14, 0.18) | Not Reported |
| Anthracene Derivative | Cz-TAn-DMAC (Doped) | Not Reported | 4.8 | Not Reported | (0.15, 0.08) | Not Reported |
| Ethynyl-Anthracene Derivative | 9,10-bis(4-tert-butylphenylethynyl)anthracene derivative | Not Reported | Not Reported | 1143 | Not Reported | Not Reported |
| Fluorene-based Oligomer | D1 (Undoped) | Not Reported | 2.6 | 12,548 | Not Reported | Not Reported |
| Fluorene-based Oligomer | D2 (Undoped) | Not Reported | 6.1 | 16,345 | Not Reported | Not Reported |
| Fluorene-based Oligomer | D3 (Undoped) | Not Reported | 4.5 | 19,416 | Not Reported | Not Reported |
| TADF Emitter | PMSO | Doped | 6.8 | 15,599 | (0.152, 0.077) | Not Reported |
| TADF Emitter | D6 | Doped | 19.5 | Not Reported | (0.16, 0.20) | Not Reported |
| TADF Emitter | 32PclCXT | Doped | 29.9 | Not Reported | Sky-blue region | Not Reported |
Analysis of Emitter Performance
Simple anthracene derivatives, while forming the foundational structure for many blue emitters, often exhibit moderate efficiencies. For instance, TPA-TAn-DMAC and Cz-TAn-DMAC show external quantum efficiencies (EQEs) of around 4.8-4.9%[1]. The introduction of ethynyl groups, as seen in the 9,10-bis(4-tert-butylphenylethynyl)anthracene derivative, has been explored, although detailed efficiency data is scarce, a luminance of 1143 cd/m² has been reported[2].
In contrast, more complex molecular designs have led to significant performance improvements. Fluorene-based oligomers, for example, have demonstrated EQEs as high as 6.1% in undoped devices[3]. The most significant leap in efficiency has been achieved with the advent of TADF emitters. These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. Experimental results for TADF emitters like PMSO and D6 show EQEs of 6.8% and 19.5%, respectively[4]. More advanced TADF emitters, such as 32PclCXT, have pushed the EQE to a remarkable 29.9% for sky-blue emission[5].
The challenge for blue emitters not only lies in achieving high efficiency but also in maintaining color purity (deep blue emission with low CIE y-coordinate) and ensuring long operational stability. Many advanced anthracene derivatives and TADF materials are being designed to address these challenges simultaneously[1][4].
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. Below are typical methodologies for key experiments.
1. OLED Fabrication
A standard OLED fabrication process is carried out in a cleanroom environment using a multi-step procedure that includes substrate preparation, organic layer deposition, and cathode evaporation.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate via high-vacuum thermal evaporation. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors. For solution-processed devices, spin coating is used to deposit the organic layers from solution.
-
Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through thermal evaporation using a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the fabricated OLED is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
2. OLED Characterization
The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage. The luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum of the device is measured at a specific voltage or current density using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The operational lifetime of the device is determined by monitoring the decay in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.
Visualizations
Logical Relationship of OLED Emitter Development
The following diagram illustrates the progression of blue emitter technology, from basic fluorescent cores to highly efficient TADF systems.
Caption: Evolution of blue OLED emitter technologies.
Experimental Workflow for OLED Fabrication and Testing
This diagram outlines the typical workflow for creating and evaluating OLED devices.
Caption: Standard workflow for OLED fabrication and characterization.
References
- 1. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 5. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 2-Ethynylanthracene Compounds: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 2-ethynylanthracene and its derivatives. By presenting experimental data, detailed protocols, and logical workflows, this document aims to assist researchers in selecting the most appropriate methods for their specific needs.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the realm of drug discovery and materials science, where the nuanced interplay of structure and function is critical, the rigorous validation of molecular architecture is a foundational requirement. For compounds based on the 2-ethynylanthracene scaffold, a polycyclic aromatic hydrocarbon with a reactive ethynyl group, accurate structural elucidation is essential for understanding their reactivity, photophysical properties, and potential applications.
X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of crystalline compounds. However, its application is contingent on the ability to grow high-quality single crystals. Consequently, a multi-faceted approach employing various analytical techniques is often necessary for a comprehensive structural characterization. This guide will compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, highlighting the strengths and limitations of each method.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of the research. While X-ray crystallography provides a complete and detailed 3D structure, NMR and FTIR offer valuable insights into the connectivity and functional groups of the molecule, respectively.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemistry | Presence of functional groups, vibrational modes of bonds |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | Soluble sample in a deuterated solvent (mg scale) | Solid or liquid sample (µg to mg scale) |
| Data Interpretation | Computationally intensive, requires specialized software for structure solution and refinement | Analysis of chemical shifts, coupling constants, and correlation signals | Correlation of absorption bands to specific functional group vibrations |
| Strengths | Unambiguous determination of absolute structure, detailed geometric parameters | Provides information about the molecule in solution, dynamic processes can be studied | Rapid and non-destructive, provides a "fingerprint" of the molecule |
| Limitations | Requires a suitable single crystal, which can be challenging to grow | Does not provide a direct 3D structure, interpretation can be complex for large molecules | Provides limited information on the overall molecular architecture |
Quantitative Data from X-ray Crystallography
While a specific crystal structure for 2-ethynylanthracene is not publicly available, the crystallographic data for a closely related compound, 9,10-bis(iodoethynyl)anthracene, provides valuable insights into the expected bond lengths and angles of the ethynyl-anthracene moiety.
Table 1: Selected Bond Lengths and Angles for 9,10-bis(iodoethynyl)anthracene [1]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C(aromatic)—C(ethynyl) | ~1.42 Å |
| C≡C (ethynyl) | ~1.19 Å | |
| C(ethynyl)—I | ~1.996 Å | |
| **Bond Angles (°) ** | C(aromatic)—C(ethynyl)≡C | ~177-178° |
| C≡C—I | ~177-178° |
Data is derived from the crystal structure of 9,10-bis(iodoethynyl)anthracene and serves as a representative example.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the structural determination of a small organic molecule like 2-ethynylanthracene.
-
Crystal Growth:
-
Dissolve the purified 2-ethynylanthracene compound in a suitable solvent or solvent mixture (e.g., toluene, hexane, dichloromethane) to near saturation.
-
Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.
-
Visually inspect the resulting crystals under a microscope to select a well-formed, single crystal with sharp edges and no visible defects.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Apply corrections for absorption and other experimental factors.
-
Determine the unit cell parameters and the crystal's space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-ethynylanthracene compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Assign the chemical shifts to specific atoms in the molecule based on established correlations and 2D NMR data.
-
FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in 2-ethynylanthracene, such as the C≡C-H stretch of the terminal alkyne and the C-H and C=C stretches of the aromatic anthracene core.
-
Visualization of Workflows and Logical Relationships
Caption: Workflow for structural validation using X-ray crystallography.
References
A Comparative Guide to Anthracene and Pyrene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the plethora of available fluorophores, anthracene and pyrene derivatives have emerged as popular scaffolds for the design of sophisticated probes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.
At a Glance: Anthracene vs. Pyrene Probes
| Feature | Anthracene-Based Probes | Pyrene-Based Probes |
| Fluorescence Mechanism | Primarily monomer emission, often modulated by Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). | Exhibit both monomer and excimer (excited-state dimer) emission. The ratio of monomer to excimer fluorescence is highly sensitive to the microenvironment and intermolecular distances. |
| Key Advantages | - High quantum yields.[1] - Simple, well-defined emission spectra. - Good photostability. | - Unique ability to form excimers, enabling ratiometric sensing of proximity and conformational changes.[2][3][4][5] - Long fluorescence lifetime.[2][3] - High quantum yield.[2][3] - Large Stokes shift for excimer emission.[2][3][5] - Low cytotoxicity and good cell permeability.[6] |
| Common Applications | - "Turn-on" or "turn-off" probes for detecting metal ions (e.g., Cr³⁺, Hg²⁺, Zn²⁺).[1][7] - Sensing of small molecules and pH.[1] - Cellular imaging.[8] | - Probing protein conformation and interactions. - DNA and RNA sensing.[2][3] - Viscosity and polarity sensors. - Bioimaging.[9] |
| Limitations | - Generally smaller Stokes shift compared to pyrene excimers. - Lacks the intrinsic ratiometric sensing capability of pyrene excimers. | - Monomer emission is in the UV-visible region, which can overlap with autofluorescence in biological samples. - Excimer formation is concentration-dependent, which can complicate quantitative measurements. |
Photophysical Properties: A Quantitative Comparison
The following table summarizes key photophysical properties of representative anthracene and pyrene derivatives. It is important to note that these values can vary significantly depending on the specific chemical structure and the solvent environment.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Anthracene (in water) | 250 | 380, 400, 425 | - | - | [10] |
| Anthracene Derivative (ANT-Th) | 390 | 500 (upon Cr³⁺ binding) | 0.38 (with Cr³⁺) | 110 | [1] |
| Anthracene Carboxyimide (mito-ACS) | 480 | 575 | - | 95 | [11] |
| Pyrene Monomer | ~340 | ~375 - 395 | High | ~35-55 | [5] |
| Pyrene Excimer | ~340 | ~450 - 550 | High | ~110-210 | [5] |
Signaling Pathways and Experimental Workflows
The distinct photophysical properties of anthracene and pyrene probes give rise to different signaling mechanisms.
Anthracene-Based "Turn-On" Probe for Metal Ion Detection
This mechanism often relies on the principle of Photoinduced Electron Transfer (PET). In the "off" state, a receptor group quenches the fluorescence of the anthracene core. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Caption: Photoinduced Electron Transfer (PET) mechanism in an anthracene probe.
Pyrene-Based Excimer Probe for Proximity Sensing
Pyrene's ability to form an excimer when two molecules are in close proximity is a powerful tool for studying molecular interactions and conformational changes.
Caption: Monomer vs. Excimer emission in pyrene-based probes.
Experimental Protocols
General Protocol for Live Cell Imaging with Fluorescent Probes
This protocol provides a general framework for staining live cells with either anthracene or pyrene-based probes. Optimization will be required for specific probes and cell types.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or PBS to the final desired concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized time and temperature (e.g., 15-60 minutes at 37°C).
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed PBS or culture medium to remove any unbound probe.
-
Imaging:
-
Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.
-
Excite the sample using the appropriate wavelength for the specific probe and capture the emission using the corresponding filter set.
-
Acquire images, ensuring to minimize phototoxicity by using the lowest possible excitation intensity and exposure time.
-
Protocol for Labeling Proteins with Pyrene Maleimide
This protocol is for labeling cysteine residues on proteins with a thiol-reactive pyrene maleimide probe.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Pyrene maleimide
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Dye Preparation: Prepare a 10 mM stock solution of pyrene maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add the pyrene maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Elute with the reaction buffer and collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the pyrene probe (around 340 nm).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Conclusion
Both anthracene and pyrene-based fluorescent probes offer unique advantages for researchers. Anthracene probes are excellent for straightforward "on-off" detection schemes with high quantum yields. Pyrene probes, with their distinctive excimer-forming properties, provide a powerful platform for ratiometric sensing of molecular proximity and conformational dynamics. The choice between these two classes of fluorophores will ultimately depend on the specific requirements of the biological question being investigated. Careful consideration of their photophysical properties, signaling mechanisms, and the experimental context will enable researchers to harness the full potential of these versatile molecular tools.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene excimer nucleic acid probes for biomolecule signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 10. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Theory and Experiment: A Comparative Guide to the Spectroscopic Properties of 2-Ethynylanthracene
In the field of materials science and drug development, a precise understanding of the photophysical properties of novel chromophores is paramount. 2-ethynylanthracene, a fluorescent molecule with an extended π-conjugated system, serves as an important building block for advanced materials. This guide provides a detailed comparison of its experimental spectroscopic properties with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations, offering researchers a comprehensive reference for correlating computational models with empirical data.
Quantitative Data Summary
The following table summarizes the key experimental and computational data for 2-ethynylanthracene, providing a direct comparison of its absorption and emission characteristics. The experimental data is presented for different solvent environments to highlight the effect of solvent polarity, while the TD-DFT calculations were performed in a vacuum, representing the molecule in an unperturbed state.
| Parameter | Experimental (Cyclohexane) | Experimental (Acetonitrile) | TD-DFT Calculation (Vacuum) |
| Absorption Maximum (λ_abs) | 384 nm, 405 nm | 386 nm, 407 nm | 389 nm |
| Emission Maximum (λ_em) | 410 nm, 432 nm | 415 nm, 438 nm | - |
| Excitation Energy (E_exc) | - | - | 3.19 eV |
| Oscillator Strength (f) | - | - | 0.12 |
Note: Experimental data is sourced from a comprehensive study on ethynyl anthracenes[1]. TD-DFT calculations provide the vertical excitation energies for the lowest energy transition.
Experimental and Computational Methodologies
A robust correlation between experimental and theoretical data relies on well-defined protocols. The following sections detail the methodologies used to obtain the spectroscopic and computational results presented above.
Experimental Protocols
UV-Vis Absorption Spectroscopy The absorption spectra of 2-ethynylanthracene were recorded on a spectrophotometer using spectroscopic-grade solvents. A solution of the compound was prepared in a 1 cm path length quartz cuvette at a concentration adjusted to yield an absorbance of approximately 1 at the maximum absorption wavelength. The spectra were recorded at room temperature, and the wavelengths of maximum absorbance (λ_abs) were determined from the resulting spectra.
Fluorescence Spectroscopy Fluorescence emission spectra were measured with a spectrophotofluorometer. The same solutions used for the absorption measurements were excited at their respective absorption maxima. The emission was collected at a 90-degree angle to the excitation beam to minimize inner filter effects. The wavelengths of maximum emission (λ_em) were identified from the corrected emission spectra.
Computational Protocol
TD-DFT Calculations The theoretical absorption spectrum of 2-ethynylanthracene was calculated using Time-Dependent Density Functional Theory (TD-DFT). The ground-state geometry of the molecule was first optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). Following geometry optimization, the vertical excitation energies and corresponding oscillator strengths were calculated using the TD-DFT formalism. These calculations provide insights into the electronic transitions contributing to the observed absorption bands.
Workflow for Correlating Theoretical and Experimental Data
The following diagram illustrates the logical workflow for correlating TD-DFT calculations with experimental spectroscopic data, a common practice in the characterization of new molecules.
Caption: Workflow for correlating TD-DFT calculations with experimental spectra.
This guide demonstrates a strong correlation between the experimental and TD-DFT calculated absorption properties of 2-ethynylanthracene. The slight red-shift observed in the experimental spectra in the more polar solvent, acetonitrile, is a common solvatochromic effect that is not captured in the vacuum-based TD-DFT calculations. By combining experimental measurements with theoretical calculations, researchers can gain a deeper understanding of the electronic structure and photophysical behavior of novel materials.
References
Assessing the Charge Mobility of 2-Ethynylanthracene-Based OFETs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-ethynylanthracene-based Organic Field-Effect Transistors (OFETs) against other relevant organic semiconductors. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate experimental workflows and molecular structure-performance relationships.
Performance Comparison of Anthracene Derivatives and Alternative Semiconductors
The charge mobility of an organic semiconductor is a critical parameter for the performance of an OFET. While data on the parent molecule, 2-ethynylanthracene, is limited in widely available research, several of its derivatives have demonstrated promising performance. This section compares the performance of these derivatives with established p-type organic semiconductors, namely pentacene and rubrene.
| Organic Semiconductor | Highest Reported Charge Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method | Reference |
| 2,6-bis-phenylethynyl-anthracene (BPEA) | 4.52 | - | - | Physical Vapor Transport | [1] |
| 2-(p-pentylphenylethynyl)anthracene (PPEA) | 0.55 | - | - | Solution Shearing | [2] |
| 2,6-bis(2-thienylvinyl)anthracene | 0.4 | > 10^7 | - | Vacuum Deposition | [3] |
| Pentacene | ~1.5 - 5 | > 10^6 | Variable | Vacuum Deposition | [4] |
| Rubrene (single crystal) | > 20 | > 10^6 | Variable | Physical Vapor Transport | [5] |
| 9,9'-bianthracene | 0.067 | > 5 x 10^4 | - | Vacuum Evaporation | [5] |
| Anthracene (single crystal) | ~0.02 | - | - | - | [6] |
Experimental Protocols
A detailed experimental protocol for the fabrication and characterization of OFETs is crucial for reproducible results. Below is a generalized protocol for a bottom-gate, top-contact (BGTC) OFET, which is a common architecture for small molecule organic semiconductors.
OFET Fabrication (BGTC Architecture)
-
Substrate Cleaning:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and baked at 120°C for 30 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).
-
A common treatment involves immersing the substrates in a solution of octadecyltrichlorosilane (OTS) in toluene or hexamethyldisilazane (HMDS) vapor.
-
-
Organic Semiconductor Deposition:
-
The 2-ethynylanthracene derivative is deposited onto the treated substrate. Two common methods are:
-
Vacuum Thermal Evaporation: The organic material is sublimated under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) and deposited onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate temperature is often optimized to control the film morphology.
-
Solution Shearing/Spin Coating: The organic material is dissolved in a suitable organic solvent (e.g., toluene, chloroform, or dichlorobenzene). The solution is then deposited onto the substrate by spin coating or a controlled blade-coating technique (solution shearing) to form a thin film. The film is subsequently annealed to improve crystallinity.
-
-
-
Source and Drain Electrode Deposition:
-
Gold (Au) is commonly used for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
-
The electrodes are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
OFET Characterization
-
Electrical Measurements:
-
The electrical characteristics of the OFETs are measured in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from air and moisture.
-
A semiconductor parameter analyzer is used to measure the output and transfer characteristics.
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).
-
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): The field-effect mobility in the saturation regime is calculated from the slope of the (Id)¹ᐟ² vs. Vg plot using the following equation:
-
Id = (μ * Ci * W) / (2 * L) * (Vg - Vt)²
-
Where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vt is the threshold voltage.
-
-
On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vt): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (Id)¹ᐟ² vs. Vg plot.
-
Visualizations
Experimental Workflow for OFET Fabrication and Characterization
A flowchart illustrating the key stages in the fabrication and characterization of Organic Field-Effect Transistors.
Relationship Between Molecular Structure and Charge Mobility
Diagram showing the influence of molecular properties and solid-state packing on the charge mobility of organic semiconductors.
References
- 1. Low Contact Resistance Organic Single‐Crystal Transistors with Band‐Like Transport Based on 2,6‐Bis‐Phenylethynyl‐Anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-performance organic semiconductors for thin-film transistors based on 2,6-bis(2-thienylvinyl)anthracene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2-Ethynylanthracene Sensors and Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive benchmark of a representative 2-ethynylanthracene-based sensor, 9,10-bis(phenylethynyl)anthracene (BPEA), against three widely used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and BODIPY FL. The comparison focuses on key photophysical properties and performance metrics to aid in the selection of the most suitable probe for specific research applications.
Data Presentation: A Side-by-Side Comparison
The performance of a fluorescent dye is dictated by several key photophysical parameters. Below is a summary of these characteristics for BPEA and the selected commercial dyes, primarily in ethanol, to allow for a standardized comparison.
| Property | 9,10-bis(phenylethynyl)anthracene (BPEA) | Fluorescein isothiocyanate (FITC) | Rhodamine B | BODIPY FL |
| Excitation Max (λex) | ~451 nm | ~495 nm[1] | ~553 nm | ~503 nm[2] |
| Emission Max (λem) | ~482 nm | ~525 nm[1] | ~575 nm | ~512 nm[2] |
| Molar Extinction Coefficient (ε) | ~35,400 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹[1] | ~107,000 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹[2][3] |
| Quantum Yield (Φf) | 0.87 - 1.0[4] | ~0.92[1] | ~0.65 (basic ethanol)[5] | Approaching 1.0[3] |
| Fluorescence Lifetime (τ) | ~3.2 ns[4] | ~4.1 ns | ~1.7 ns | ~5.7 ns[3] |
| Photostability | High[6] | Low[7] | Moderate | High[8] |
| Solvent Sensitivity | Emission spectrum shows diminished vibrational resolution in fluid media compared to a polymer film.[4] | pH-sensitive. | Relatively low | Relatively insensitive to solvent polarity and pH. |
Signaling Pathway of a 2-Ethynylanthracene-Based PET Sensor
A common application for 2-ethynylanthracene derivatives is in the design of "turn-on" fluorescent sensors that operate via a Photoinduced Electron Transfer (PET) mechanism. In its native state, the fluorescence of the anthracene core is quenched. Upon binding to a specific analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of fluorescent probes. Below are methodologies for two key performance-indicating experiments.
Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield of an unknown sample can be determined by comparing it to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and the pure solvent (as a blank). Record the absorbance at the excitation wavelength (λex).
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the relative quantum yield (Φf_sample) using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Photostability Assessment
Photostability, or the resistance to photobleaching, is a crucial parameter for applications involving prolonged or intense light exposure, such as fluorescence microscopy.
Materials:
-
Fluorometer or a fluorescence microscope equipped with a camera and light source.
-
Solutions of the fluorescent dyes to be tested at a standardized concentration.
-
Microscope slides and coverslips (for microscopy-based assessment).
Procedure:
-
Prepare a solution of the fluorescent dye in a suitable solvent.
-
Place the solution in the fluorometer or on a microscope slide.
-
Continuously illuminate the sample with a specific excitation wavelength and intensity.
-
Record the fluorescence intensity at regular time intervals over a set period.
-
Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the dye. A slower decay indicates higher photostability. For a more quantitative comparison, the photobleaching quantum yield or the time it takes for the fluorescence to decrease to half of its initial intensity (t₁/₂) can be calculated.
Experimental Workflow for Benchmarking
A systematic workflow is crucial for the objective comparison of fluorescent probes. The following diagram illustrates a typical experimental pipeline for benchmarking a new sensor against established commercial dyes.
References
- 1. Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
A Comparative Guide to the Thermal Properties of Anthracene-Based Polymers
For researchers, scientists, and drug development professionals, understanding the thermal stability and behavior of polymers is crucial for a wide range of applications, from drug delivery systems to advanced materials. Anthracene-based polymers, known for their unique photo- and thermoreversible properties, are of particular interest. This guide provides a comparative analysis of the thermal properties of various anthracene-containing polymers using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), supported by experimental data and detailed methodologies.
The incorporation of the bulky, aromatic anthracene moiety into a polymer backbone significantly influences its thermal characteristics. This guide will delve into the thermal properties of three distinct classes of anthracene polymers: a polyester modified with anthracene, porous copolymers derived from 9,10-bis(methacryloyloxymethyl)anthracene, and anthracene-containing polyimides.
Comparison of Thermal Properties
The thermal behavior of these polymers, specifically their glass transition temperature (Tg), decomposition temperatures (Td), and in some cases, the temperature of the retro-Diels-Alder (rDA) reaction, are summarized in the table below. The glass transition temperature indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The decomposition temperature is a measure of the polymer's thermal stability, with Td5% and Td10% representing the temperatures at which 5% and 10% weight loss occurs, respectively. The rDA reaction is a characteristic thermal event for certain anthracene-maleimide adducts, where the molecule reverts to its original diene and dienophile, often influencing the material's reprocessing or self-healing capabilities.
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | 10% Weight Loss Temp. (Td10%) (°C) | Peak retro-Diels-Alder Temp. (°C) |
| Anthracene-Modified Polyester (DGEBA-Anth) | Not explicitly reported, but a related non-anthracene polyester (DGEBA-MIPA) has a Tg of 70.1 °C. | - | - | 215[1] |
| Porous Anthracene Copolymers (BMA-based) | Not explicitly reported. | Up to 307[2] | - | - |
| Anthracene-Containing Polyimides | 203 - 275 | 500 - 539 | - | - |
Experimental Protocols
The following are generalized methodologies for conducting TGA and DSC analyses on anthracene-based polymers, based on common laboratory practices and standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 20-50 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures at which specific weight losses occur (e.g., Td5%, Td10%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. For example:
-
First Heating Scan: Heat from ambient temperature to a temperature above the expected Tg and Tm (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the final temperature at the same controlled rate.
-
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
The DSC thermogram (heat flow vs. temperature) from the second heating scan is analyzed to determine the Tg (as a step change in the baseline), Tm (as an endothermic peak), and Tc (as an exothermic peak during the cooling scan).
Visualizing the Experimental Workflow
The logical flow of comparing the thermal properties of different anthracene polymers can be visualized as follows:
Signaling Pathways and Logical Relationships
The decision-making process for selecting an anthracene-based polymer for a specific application often involves considering its thermal stability in relation to the desired processing and operational temperatures. The following diagram illustrates this logical relationship.
References
Safety Operating Guide
Prudent Disposal of Anthracene, 2-ethynyl-: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Anthracene, 2-ethynyl- was found. The following information is based on the hazardous properties of structurally similar anthracene derivatives and general best practices for laboratory chemical waste disposal. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.
This guide provides essential safety and logistical information for the proper disposal of Anthracene, 2-ethynyl-. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Inferred Hazard Profile
Based on the known hazards of anthracene and its derivatives, Anthracene, 2-ethynyl- should be handled as a hazardous substance. The following table summarizes the potential hazards.
| Hazard Category | Description of Potential Hazard |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Irritation/Corrosion | May cause skin irritation upon contact. |
| Eye Irritation/Damage | May cause serious eye irritation. |
| Carcinogenicity | Some polycyclic aromatic hydrocarbons (PAHs) are considered possible human carcinogens.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The proper disposal of Anthracene, 2-ethynyl- involves a systematic approach to waste identification, segregation, containment, and removal.
1. Waste Identification and Classification:
-
Characterize the Waste: Determine if the waste is pure Anthracene, 2-ethynyl-, a solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Consult Safety Data Sheets (SDSs): For any other chemicals mixed with Anthracene, 2-ethynyl-, consult their respective SDSs for specific disposal information.
-
Hazardous Waste Determination: Based on its properties as a polycyclic aromatic hydrocarbon, Anthracene, 2-ethynyl- waste should be classified as hazardous chemical waste.
2. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.[2][3][4][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
3. Waste Segregation and Containment:
Proper segregation prevents dangerous reactions and ensures compliant disposal.[7][8]
-
Use a Designated Hazardous Waste Container: The container must be made of a material compatible with the waste and be in good condition with a secure, leak-proof lid.[7][8]
-
Label the Container: Clearly label the container with "Hazardous Waste" and the full chemical name: "Anthracene, 2-ethynyl-". List all components and their approximate percentages.
-
Incompatible Materials: Do not mix Anthracene, 2-ethynyl- waste with incompatible materials such as strong oxidizing agents.[7]
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Keep the waste container securely closed at all times, except when adding waste.[7][9]
5. Arranging for Disposal:
-
Contact Your EHS Department: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your EHS department to schedule a waste pickup.[9]
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemical waste must not be disposed of in sinks or regular trash bins.[10]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Situation: Determine the extent of the spill and if it is safe for you to clean up. For large or highly hazardous spills, contact your institution's emergency response team.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material.
-
Clean the Area: Once the material is absorbed, decontaminate the area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used to clean the spill are also considered hazardous waste and must be disposed of in the same manner as the original chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of Anthracene, 2-ethynyl-.
Caption: Workflow for the safe disposal of Anthracene, 2-ethynyl- waste.
References
- 1. Anthracene - Wikipedia [en.wikipedia.org]
- 2. hazclear.com [hazclear.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. media.path.org [media.path.org]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Anthracene, 2-ethynyl-
Disclaimer: This document provides safety and handling guidelines for Anthracene, 2-ethynyl-, based on available data for structurally similar compounds such as Anthracene and its derivatives. A specific Safety Data Sheet (SDS) for Anthracene, 2-ethynyl- was not available at the time of this writing. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment prior to handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Anthracene and its derivatives are classified as skin and eye irritants and may cause respiratory irritation.[1][2][3][4] Some anthracene compounds are also considered photosensitizers, meaning skin contact followed by sun exposure can lead to severe irritation.[5] Therefore, appropriate PPE is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][5] | To protect against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] | To prevent skin contact and potential irritation or sensitization. |
| Lab coat or chemical-resistant coveralls.[5][7] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for dusts.[2][6] | To prevent inhalation of dust particles, especially when handling powders. |
Note: The selection of appropriate PPE depends on the specific laboratory conditions and the scale of the operation. Always consult with your EHS department for a detailed risk assessment.
Safe Handling Procedures
Adherence to proper handling procedures is essential to ensure a safe laboratory environment.
Operational Workflow for Handling Anthracene, 2-ethynyl-
Caption: Workflow for the safe handling of Anthracene, 2-ethynyl-.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
-
After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[9]
-
First Aid Measures
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3][7] |
Spill and Disposal Procedures
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation.[1][9] Use a wet method or a vacuum with a HEPA filter if available.[5]
-
Collect: Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for disposal.[1][9]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
All waste containing Anthracene, 2-ethynyl-, including contaminated labware and PPE, must be disposed of as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] Do not discharge into sewers or waterways.[9]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Anthracene, 2-ethynyl- and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
